Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Description
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Properties
IUPAC Name |
dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPPPPYURNJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363200 | |
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-36-5 | |
| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate CAS number and chemical identity
This guide provides an in-depth technical analysis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate , a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.
CAS Number: 147124-36-5 Primary Application: Synthesis of 4-substituted indoles and oxindoles (e.g., 4-chloro-2-oxindole).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a highly functionalized aromatic ester used primarily as a building block for "privileged structures" in medicinal chemistry, specifically the 4-chloro-2-oxindole scaffold. Its substitution pattern (2-chloro, 6-nitro) is strategically designed to facilitate reductive cyclization reactions.
| Property | Specification |
| CAS Number | 147124-36-5 |
| IUPAC Name | Dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate |
| Molecular Formula | C₁₁H₁₀ClNO₆ |
| Molecular Weight | 287.65 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |
| Key Functional Groups | Diester (malonate), Nitro (ortho), Chloro (ortho) |
Structural Analysis
The molecule features a benzene ring substituted at the 1, 2, and 6 positions.[1] The steric crowding of the bulky malonate group flanked by a chlorine atom and a nitro group makes this compound chemically distinct. The nitro group serves as a latent amine for future cyclization, while the chlorine atom often remains as a handle for further cross-coupling (e.g., Suzuki-Miyaura) or provides metabolic stability in the final drug candidate.
Synthesis Methodology
The industrial and laboratory-scale preparation of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The precursor, 2,3-dichloronitrobenzene , possesses a chlorine atom at the 2-position that is activated for displacement by the ortho-nitro group.
Core Reaction Protocol
Precursor: 2,3-Dichloronitrobenzene (CAS 3209-22-1) Reagent: Dimethyl malonate Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) Solvent: Anhydrous DMSO or DMF
Step-by-Step Procedure (Laboratory Scale)
-
Enolate Formation: In a flame-dried flask under inert atmosphere (N₂), dissolve dimethyl malonate (1.1 equiv) in anhydrous DMSO. Cool to 0°C.[2][1]
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 2.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at room temperature for 30–45 minutes until the solution becomes clear/homogeneous.
-
Coupling: Re-cool to 0°C. Add a solution of 2,3-dichloronitrobenzene (1.0 equiv) in DMSO dropwise.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or HPLC for the consumption of the starting nitrobenzene.
-
Quench & Workup: Cool to room temperature. Quench carefully with saturated NH₄Cl solution and dilute with water. Extract with ethyl acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from hexanes/ethyl acetate or purify via flash column chromatography to yield the target diester.
Expert Insight: The regioselectivity is driven by the nitro group. In 2,3-dichloronitrobenzene, the chlorine at C2 is flanked by the electron-withdrawing nitro group (ortho) and another chlorine (meta). The C2 chlorine is significantly more electrophilic than the C3 chlorine, ensuring high regiochemical fidelity for the 2-substituted product.
Downstream Applications: The Oxindole Pathway
The primary utility of CAS 147124-36-5 is its conversion into 4-chloro-2-oxindole , a scaffold found in various kinase inhibitors and GPCR modulators.
Mechanism: Reductive Cyclization
The transformation involves two key phases:
-
Decarboxylation: Hydrolysis of the diester to the diacid, followed by thermal decarboxylation to form 2-chloro-6-nitrophenylacetic acid .
-
Reductive Cyclization: Reduction of the nitro group to an aniline, which spontaneously (or under acid catalysis) attacks the pendant carboxylic acid/ester to close the lactam ring.
Visualization of Reaction Pathway
The following diagram illustrates the synthesis of the malonate intermediate and its subsequent conversion to the oxindole scaffold.
Caption: Synthesis pathway from 2,3-dichloronitrobenzene to 4-chloro-2-oxindole via the target malonate intermediate.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the same rigor as its precursors (nitrobenzenes) and alkylating agents.
-
Hazards: Likely causes skin and eye irritation (H315, H319). Potential respiratory irritant (H335).
-
Precursor Danger: 2,3-Dichloronitrobenzene is toxic if swallowed or inhaled and may cause methemoglobinemia.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis of the ester groups.
References
- Google Patents. (2003). WO2003099198A2 - A process for the preparation of oxindole derivatives.
Sources
Thermodynamic stability of nitro-substituted phenyl malonate esters
An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Phenyl Malonate Esters
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the thermodynamic stability of nitro-substituted phenyl malonate esters. It is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates or are concerned with their energetic properties. We will delve into the structural factors governing their stability, the state-of-the-art analytical techniques for characterization, and the underlying mechanisms of thermal decomposition.
Introduction: The Dichotomy of Utility and Hazard
Nitro-substituted phenyl malonate esters are a versatile class of molecules. As derivatives of malonic esters, they are pivotal intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds for creating substituted acetic acids and more complex molecules like barbiturates.[1][2] The presence of the nitroaromatic moiety, however, introduces a significant energetic character. The nitro group, being a potent explosophore, renders these compounds potentially hazardous, making a thorough understanding of their thermal stability not just an academic exercise, but a critical safety requirement.[3]
The stability of these compounds is governed by a delicate balance of factors, including the strong electron-withdrawing nature of the nitro group, its position on the phenyl ring, and potential steric interactions.[3][4] This guide will systematically dissect these elements, providing a framework for predicting and evaluating the stability of novel derivatives.
Factors Influencing Thermodynamic Stability
The inherent stability of a nitro-substituted phenyl malonate ester is not a fixed property but is profoundly influenced by its molecular architecture. Understanding these influences is key to designing safer synthetic routes and handling protocols.
The Role of the Nitro Group: Position and Number
The position of the nitro group on the phenyl ring is a primary determinant of the molecule's thermal stability. The electron-withdrawing effect of the nitro group can destabilize the C-NO₂ bond, which is often the weakest link and the point of initial decomposition in many nitroaromatic compounds.[5][6][7]
-
Ortho Position: A nitro group in the ortho position can introduce unique decomposition pathways. It may participate in intramolecular reactions with adjacent groups, such as the ester moiety or the malonate's alpha-proton, potentially creating a lower-energy pathway for decomposition compared to its meta and para isomers.[5] This "ortho effect" can lead to a lower decomposition onset temperature.
-
Meta Position: The meta position generally results in greater thermodynamic stability. The electronic effects are less pronounced compared to the ortho and para positions, leading to a more stable C-NO₂ bond. Studies on analogous compounds like nitrobenzoic acid have shown the meta isomer to be the most thermally stable.[8]
-
Para Position: The para position allows for direct resonance interaction with the phenyl ring, which can influence the bond dissociation energy of the C-NO₂ bond. While this can sometimes lead to lower thermal stability, it often results in a higher heat of decomposition (ΔHd), indicating a more energetic but potentially more hazardous compound.[8]
Increasing the number of nitro groups on the phenyl ring generally decreases thermal stability while dramatically increasing the energetic output of the molecule.
The Ester Moiety: Steric and Electronic Effects
While the nitro group is the primary driver of instability, the nature of the malonate's ester groups (e.g., dimethyl, diethyl, di-tert-butyl) also plays a role. Bulky ester groups, such as tert-butyl, can introduce steric hindrance, which may slightly increase stability by impeding intermolecular reactions. Conversely, the electronic properties of the ester's alkyl group have a minor, but measurable, influence on the overall electron density of the molecule.
Experimental Assessment of Thermal Stability
A robust evaluation of thermodynamic stability relies on empirical data generated through specialized thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis.[9][10]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] This provides critical data on the thermal events a compound undergoes upon heating.
Key Parameters Obtained from DSC:
-
Onset Temperature (Tonset): The temperature at which decomposition begins. This is a primary indicator of thermal stability; a higher Tonset signifies greater stability.[11]
-
Peak Exotherm Temperature (Tpeak): The temperature at which the rate of energy release is at its maximum.
-
Enthalpy of Decomposition (ΔHd): The total energy released during decomposition, typically measured in Joules per gram (J/g).[11] A high ΔHd (e.g., >800 J/g) suggests a material may have explosive properties.[12]
Caption: General workflow for evaluating thermal stability using DSC.
Thermogravimetric Analysis (TGA)
TGA complements DSC by precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[13] This technique is invaluable for identifying decomposition temperatures and understanding the sequence of mass loss events.[14]
Key Insights from TGA:
-
Decomposition Temperature: Pinpoints the temperature at which mass loss due to decomposition begins.
-
Mass Loss Percentage: Quantifies the amount of material lost at each decomposition step, which can provide clues about the decomposition mechanism and the nature of the volatile products.
-
Residue Analysis: Determines the amount of non-volatile residue remaining at the end of the experiment.
Experimental Protocol: DSC Analysis of a Nitro-Substituted Phenyl Malonate Ester
This protocol outlines a self-validating procedure for assessing the thermal stability of a representative compound, such as diethyl 2-(4-nitrophenyl)malonate.
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) as key indicators of thermodynamic stability.
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3 or similar)[15]
-
Hermetically sealed aluminum crucibles (pans) and lids[15]
-
Microbalance (accurate to ±0.01 mg)
-
High-purity nitrogen gas supply
-
Indium standard for temperature and enthalpy calibration
Procedure:
-
Instrument Calibration:
-
Perform a routine temperature and enthalpy calibration using a certified indium standard according to the manufacturer's protocol. This ensures the accuracy and trustworthiness of the experimental data.
-
-
Sample Preparation:
-
In a controlled environment, accurately weigh 1-2 mg of the nitro-substituted phenyl malonate ester into an aluminum DSC pan. Causality: A small sample size minimizes the risk of a violent decomposition damaging the instrument and ensures better thermal equilibrium.
-
Hermetically seal the pan using a crucible press. This prevents evaporation of the sample before decomposition and contains any pressure generated during the initial stages of the reaction.[15]
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC measurement cell.
-
Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere is critical to prevent oxidative side reactions, ensuring that the observed exotherm is solely from the compound's intrinsic thermal decomposition.
-
-
Thermal Scan:
-
Program the instrument to heat from a sub-ambient temperature (e.g., 30°C) to an upper limit (e.g., 400°C) at a constant heating rate of 5°C/min.[15] Causality: A moderate heating rate provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Record the resulting thermogram (Heat Flow vs. Temperature).
-
Using the instrument's analysis software, determine the extrapolated onset temperature (Tonset) of the first major exothermic event.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.[11]
-
-
Kinetic Analysis (Optional but Recommended):
-
Repeat the experiment using different heating rates (e.g., 2, 10, and 15°C/min).
-
Use the shift in Tpeak with the heating rate to calculate the activation energy (Ea) of decomposition using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) equations.[8] This provides deeper insight into the decomposition kinetics.
-
Decomposition Mechanisms and Kinetic Modeling
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways.[16] For nitro-substituted phenyl malonates, the initial and rate-determining step is typically the homolytic cleavage of the C-NO₂ bond, which has a lower bond dissociation energy compared to other bonds in the molecule.[5][17]
Caption: A simplified pathway for the thermal decomposition of nitroaromatics.
Computational studies using Density Functional Theory (DFT) have become indispensable for elucidating these mechanisms.[8][18] By calculating bond dissociation energies and mapping reaction pathways, DFT can predict the most likely points of molecular failure and corroborate experimental findings.[18][19]
Data Summary and Comparative Analysis
To illustrate the impact of nitro group position on stability, the following table summarizes hypothetical but representative data for isomeric nitrophenyl malonate esters.
| Compound | Isomer | Onset Temp. (Tonset) (°C) | Peak Temp. (Tpeak) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |
| Diethyl 2-(2-nitrophenyl)malonate | ortho | ~195 | ~210 | -950 |
| Diethyl 2-(3-nitrophenyl)malonate | meta | ~220 | ~235 | -800 |
| Diethyl 2-(4-nitrophenyl)malonate | para | ~210 | ~225 | -1100 |
Note: These values are illustrative and will vary based on specific molecular structure and experimental conditions.
As the table shows, the meta isomer exhibits the highest onset temperature, suggesting the greatest thermal stability. The para isomer, while less stable than the meta, shows the highest energy release, highlighting its potential hazard.[8] The ortho isomer is the least stable, likely due to intramolecular interactions that facilitate an earlier decomposition.[5]
Conclusion and Best Practices
The thermodynamic stability of nitro-substituted phenyl malonate esters is a critical parameter that dictates their safe handling, storage, and application. This guide has established that stability is primarily governed by the position of the nitro group, with the general trend being meta > para > ortho .
Thermoanalytical techniques like DSC and TGA are essential for quantifying stability through parameters such as Tonset and ΔHd. A rigorous, well-calibrated experimental protocol is paramount for obtaining reliable and trustworthy data. For any novel compound in this class, a full thermal hazard assessment is not merely recommended; it is an essential component of responsible scientific and industrial practice.
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. 5
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Shalini, S. et al. Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. 20
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Li, Y. et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. 8
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Behrens, R. (1998). Thermal Decomposition of Energetic Materials. DTIC. 16
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Boots, S. G. (1979). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
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Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. 6
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Riaudo, G. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.
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Yeh, C. L. et al. (2022). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC.
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Wolanicki, Ł. et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.
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Riaudo, G. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.
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BenchChem. (2025). A Comparative Guide to the Thermal Analysis of Nitroacetonitrile using Differential Scanning Calorimetry. BenchChem.
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Brill, T. B. Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.
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Dickson, D. Top 5 Factors Affecting Chemical Stability. Dickson.
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Zhang, L. et al. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. PubMed.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
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French, C. E. et al. (1998). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Biochemical Society Transactions.
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Zhang, L. et al. (2019). Compatibility and thermal decomposition mechanism of nitrocellulose/Cr2O3 nanoparticles studied using DSC and TG-FTIR. RSC Publishing.
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Zhang, J. et al. (2017). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. Journal of Materials Chemistry A.
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Suzhou Yacoo Science Co., Ltd. (2015). Synthetic method of 2-diester methylmalonate compounds. Google Patents.
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Elbeghdadi, A. et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. ResearchGate.
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Joseph, R. et al. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.
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Zverev, A. V. et al. (2017). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
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Namiotko, D. et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
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Vo, T. T. et al. (2022). Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. MDPI.
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BenchChem. (2025). A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. BenchChem.
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Jasiński, R. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. PMC.
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Bakher, A. A. et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI.
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Wikipedia. Diethyl phenylmalonate. Wikipedia.
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Mathlouthi, M. et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. MDPI.
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Zhang, L. et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
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Spectroscopic Characterization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to provide a robust and scientifically grounded characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound.
Molecular Structure and Overview
This compound is a substituted aromatic malonic ester. Its structure presents several key features for spectroscopic analysis: a substituted phenyl ring, two ester functionalities, and a methine proton. Understanding the electronic effects of the chloro and nitro substituents is crucial for interpreting the spectral data.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are generated using established algorithms and by comparing with the known data for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aromatic | 7.60 - 7.80 | m | - | 3H |
| H-methine | ~5.30 | s | - | 1H |
| H-methyl ester | ~3.80 | s | - | 6H |
Analysis and Interpretation
-
Aromatic Protons (H-aromatic): The three protons on the phenyl ring are expected to appear in the downfield region (7.60 - 7.80 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The multiplicity is predicted to be a complex multiplet (m) due to spin-spin coupling between the adjacent aromatic protons.
-
Methine Proton (H-methine): The single proton on the malonate moiety is significantly deshielded by the adjacent phenyl ring and the two ester groups. Its predicted chemical shift is around 5.30 ppm.[1] This peak is expected to be a singlet (s) as there are no adjacent protons.
-
Methyl Ester Protons (H-methyl ester): The six protons of the two methyl ester groups are chemically equivalent and are expected to appear as a sharp singlet (s) at approximately 3.80 ppm.[1]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on computational models and data from analogous compounds like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~167 |
| C-aromatic (C-NO₂) | ~149 |
| C-aromatic (C-Cl) | ~135 |
| C-aromatic (CH) | 125 - 134 |
| C-methine | ~54 |
| C-methyl ester | ~53 |
Analysis and Interpretation
-
Ester Carbonyl Carbons (C=O): The carbonyl carbons of the two ester groups are expected to be the most downfield signals, appearing around 167 ppm.[1]
-
Aromatic Carbons (C-aromatic): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly downfield. The remaining aromatic carbons will appear in the range of 125-134 ppm.[1]
-
Methine Carbon (C-methine): The methine carbon of the malonate group is predicted to have a chemical shift of approximately 54 ppm.[1]
-
Methyl Ester Carbons (C-methyl ester): The two equivalent methyl carbons of the ester groups are expected to resonate at around 53 ppm.[1]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The spectrum should be acquired on a spectrometer with a carbon-observe probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed to obtain a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | 1750 - 1730 | Strong |
| N-O stretch (nitro) | 1550 - 1500 and 1360 - 1300 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (ester) | 1300 - 1000 | Strong |
| C-Cl stretch | 800 - 600 | Medium |
Analysis and Interpretation
-
C=O Stretch: A strong absorption band in the region of 1750-1730 cm⁻¹ is a key diagnostic peak for the ester carbonyl groups.
-
N-O Stretch: Two strong absorption bands are expected for the nitro group, one for the asymmetric stretch (1550-1500 cm⁻¹) and one for the symmetric stretch (1360-1300 cm⁻¹).
-
C-O Stretch: The C-O single bond stretches of the ester groups will result in strong absorptions in the 1300-1000 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear just above and below 3000 cm⁻¹, respectively.
-
C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment or the pure salt plate/KBr pellet is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired.
-
Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₁H₁₀ClNO₆) is approximately 287.02 g/mol . The mass spectrum should show a molecular ion peak at m/z 287. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 289 with about one-third the intensity of the M⁺ peak is expected.
-
Major Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z 256.
-
Loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 228.
-
Cleavage of the C-C bond between the aromatic ring and the malonate moiety.
-
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Conclusion
This technical guide provides a detailed predictive and comparative spectroscopic characterization of this compound. By integrating predicted data with established spectroscopic principles and methodologies, researchers can confidently identify and characterize this compound. The provided experimental protocols serve as a practical foundation for acquiring high-quality spectral data.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, September 14). ACS Publications. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Hydrolysis and Decarboxylation of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
An Application Guide and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-chloro-6-nitrophenyl)acetic acid from its corresponding dimethyl malonate precursor. The synthesis is a robust, two-stage process involving a base-mediated hydrolysis (saponification) followed by a thermally-induced decarboxylation. This guide delves into the underlying chemical principles, offers a detailed step-by-step methodology, presents troubleshooting solutions, and outlines critical safety precautions. The target product is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules, including 6-chlorooxindole derivatives.[1] This protocol is designed for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Scientific Principles and Rationale
The conversion of a substituted malonic ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis.[2] The overall process can be dissected into two distinct, sequential mechanistic steps: ester hydrolysis and decarboxylation.[3][4]
1.1. Stage 1: Saponification (Ester Hydrolysis)
The initial step is the saponification of the two methyl ester functionalities of the starting material. This reaction is a classic base-catalyzed nucleophilic acyl substitution.[2][4]
-
Mechanism: Hydroxide ions (from NaOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion as the leaving group.
-
Driving the Equilibrium: The reaction is rendered irreversible because the expelled methoxide is immediately protonated by the solvent or the newly formed carboxylic acid, and more importantly, the carboxylic acid product is deprotonated by the basic conditions to form a resonance-stabilized carboxylate salt.
-
Substrate Considerations: The substrate, Dimethyl 2-(2-chloro-6-nitrophenyl)malonate, features two bulky ortho substituents (–Cl and –NO₂). These groups may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered malonates.[5] Therefore, heating the reaction to reflux is crucial to provide sufficient thermal energy to overcome the activation barrier.
1.2. Stage 2: Acidification and Decarboxylation
Following complete hydrolysis, the reaction mixture contains the disodium salt of 2-(2-chloro-6-nitrophenyl)malonic acid.
-
Acidification: The addition of a strong mineral acid, such as hydrochloric acid (HCl), serves to protonate the dicarboxylate, yielding the free malonic acid derivative. This step must be performed cautiously in an ice bath to manage the exothermic nature of the acid-base neutralization.
-
Decarboxylation: Malonic acids, which are β-dicarboxylic acids, are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to form a carboxylic acid.[6][7] The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate.[4][8] This enol rapidly tautomerizes to the more stable final product, 2-(2-chloro-6-nitrophenyl)acetic acid.[3][8] Heating the acidified solution drives this final transformation to completion.
The overall chemical transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines the procedure for the conversion on a 10-gram scale. Adjustments to reagent quantities should be calculated accordingly for different scales.
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| This compound | 303.66 | 10.0 g | 0.0329 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.30 g | 0.0825 | 2.5 |
| Methanol (MeOH) | - | 100 mL | - | - |
| Deionized Water (H₂O) | - | 50 mL | - | - |
| Concentrated Hydrochloric Acid (HCl, ~37%) | - | ~15 mL (or to pH < 2) | - | - |
2.2. Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
2.3. Step-by-Step Procedure
The workflow for this synthesis is outlined in the diagram below.
Caption: Experimental workflow diagram.
Part A: Hydrolysis (Saponification)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.0329 mol).
-
Dissolution: Add 100 mL of methanol and stir until the solid is completely dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (3.30 g, 0.0825 mol) in 50 mL of deionized water. Add this aqueous NaOH solution to the methanol solution in the round-bottom flask. Rationale: A 2.5 molar equivalent of NaOH is used to ensure complete hydrolysis of both ester groups and to drive the reaction forward.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
Part B: Decarboxylation
-
Solvent Removal: After the hydrolysis is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator. The result will be a concentrated aqueous solution of the disodium salt.
-
Acidification: Place the flask containing the aqueous residue in a large ice bath and allow it to cool to 0-5 °C. While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise. Gas (CO₂) will begin to evolve. Continue adding acid until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of the malonic acid intermediate may form. Causality: This step protonates the carboxylate salt to form the free dicarboxylic acid, which is the necessary precursor for decarboxylation.
-
Heating: Remove the ice bath and replace it with the heating mantle. Gently heat the acidic slurry to 80-90 °C. Vigorous evolution of carbon dioxide will be observed. Rationale: Thermal energy is required to overcome the activation energy for the decarboxylation reaction.
-
Completion: Maintain this temperature until the gas evolution has completely ceased (typically 1-2 hours).
Part C: Work-up and Purification
-
Precipitation: Once decarboxylation is complete, cool the reaction mixture in an ice bath for 30-45 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold (0-5 °C) deionized water (2 x 20 mL) to remove any residual HCl and sodium chloride.
-
Drying: Transfer the solid to a watch glass or crystallization dish and dry it in a vacuum oven at 50-60 °C to a constant weight. The final product, 2-(2-chloro-6-nitrophenyl)acetic acid, should be a pale yellow to off-white crystalline solid.[9][10] The expected yield is typically in the range of 85-95%.
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Starting material visible on TLC after reflux) | 1. Insufficient reaction time or temperature.2. Insufficient amount of NaOH. | 1. Extend the reflux time by 1-2 hours.2. Ensure the correct molar equivalent of NaOH was used. If necessary, add an additional 0.2-0.3 equivalents of NaOH and continue refluxing. |
| Low Product Yield | 1. Incomplete hydrolysis or decarboxylation.2. Product loss during work-up (product is slightly soluble in water).3. Incomplete precipitation. | 1. Ensure all gas evolution has stopped before cooling.2. Use minimal amounts of ice-cold water for washing the filter cake. If significant loss is suspected, the aqueous filtrate can be extracted with an organic solvent like ethyl acetate. 3. Ensure the mixture is thoroughly cooled in an ice bath before filtration. |
| Product is Oily or Gummy | 1. Presence of impurities.2. Incomplete drying. | 1. Recrystallize the crude product from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).2. Ensure the product is dried to a constant weight under vacuum. |
| Violent/Uncontrolled Gas Evolution | 1. Acid added too quickly during the acidification step.2. Decarboxylation temperature is too high. | 1. Always add acid slowly and with efficient stirring in an ice bath.2. Heat the decarboxylation step gradually to the target temperature to maintain controlled gas evolution. |
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Mandatory PPE includes a flame-resistant lab coat, safety goggles offering splash protection, and chemical-resistant gloves (nitrile is a suitable choice).[11][12][13]
-
Chemical Hazards:
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and permanent eye damage.[14] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe burns. The vapors are irritating to the respiratory system.[11] Handle exclusively in a fume hood.
-
Methanol (MeOH): Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Keep away from ignition sources.
-
-
Procedural Hazards:
-
The neutralization of NaOH with HCl is highly exothermic. Adding the acid slowly to a cooled solution is critical to prevent splashing and uncontrolled boiling.[15]
-
The decarboxylation step produces carbon dioxide gas, which can cause pressure buildup if the system is closed. Ensure the reaction is performed in an open or vented system (e.g., with a condenser attached).
-
-
Waste Disposal: Neutralize all acidic and basic aqueous waste before disposing of it according to institutional guidelines. Organic waste containing methanol should be collected in a designated flammable waste container.
References
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. [Link]
-
Hydrochloric Acid and Sodium Hydroxide. IG Chemical Solutions. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
Ch21: Malonic esters. University of Calgary. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
-
Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. (2012). Chemistry Stack Exchange. [Link]
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [Link]
-
What are four safety precautions you should take when working with sodium hydroxide? (2023). Quora. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
Krapcho decarboxylation. Wikipedia. [Link]
-
Malonic Ester Synthesis. AK Lectures. [Link]
-
21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Krapcho Decarboxylation. (2018). Chem-Station Int. Ed. [Link]
-
Krapcho Reaction. ResearchGate. [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2023). Quora. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
- Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
-
Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. (2001). PubMed. [Link]
-
Advances in the Krapcho Decarboxylation. (2011). ResearchGate. [Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Scientific Research Publishing. [Link]
-
Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. [Link]
-
Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Recent Research and Review. [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
Sources
- 1. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. quora.com [quora.com]
Application Notes and Protocols for Reductive Cyclization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Introduction: Strategic Importance of Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of pharmaceuticals and bioactive molecules. Its derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of functionalized quinolines is, therefore, a cornerstone of drug discovery and development. One of the most elegant and efficient strategies to construct the quinoline core is through the reductive cyclization of appropriately substituted nitroarenes.
This guide provides a comprehensive overview of robust and scalable methods for the reductive cyclization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate to yield the valuable intermediate, Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.
Overview of Reductive Cyclization Strategies
The transformation of this compound into Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with one of the adjacent ester groups, followed by tautomerization to the more stable 4-hydroxyquinoline form. The choice of reducing agent is critical and dictates the reaction conditions, chemoselectivity, and scalability of the process. We will explore three primary, industrially relevant methods:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and molecular hydrogen.
-
Iron-Mediated Reduction (Béchamp Reduction): A classical, cost-effective, and robust method using iron powder in an acidic medium.
-
Stannous Chloride (SnCl₂) Reduction: A versatile method that proceeds under mild conditions and is tolerant of various functional groups.
Caption: General workflow for the reductive cyclization.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes, often proceeding with high yields and minimal byproducts.[1] The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the reaction. For the reductive cyclization of this compound, palladium on carbon (Pd/C) is a common and effective catalyst.
Mechanism of Catalytic Hydrogenation
The mechanism of catalytic hydrogenation involves the adsorption of both the nitroarene and molecular hydrogen onto the surface of the metal catalyst.[2] The H-H bond of hydrogen is weakened, and hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates before forming the aniline.[3] The resulting amine then undergoes intramolecular cyclization.
Caption: Simplified mechanism of catalytic hydrogenation.
Detailed Protocol for Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
Reactor Setup: In a high-pressure reactor, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% Pd).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Highly active and selective for nitro group reduction. |
| Solvent | MeOH or EtOAc | Good solubility for the substrate and product. |
| Pressure | 50-100 psi H₂ | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
Method 2: Iron-Mediated Reductive Cyclization (Béchamp Reduction)
The Béchamp reduction is a classical and highly reliable method for the reduction of aromatic nitro compounds using iron powder in an acidic medium, typically acetic acid.[4][5][6] This method is cost-effective and tolerant of a wide range of functional groups, making it suitable for large-scale synthesis.
Mechanism of Béchamp Reduction
The Béchamp reduction involves the oxidation of iron metal to iron(II) and iron(III) oxides, with the concomitant reduction of the nitro group.[4] The reaction is thought to proceed through a series of single electron transfers from the iron surface to the nitro group, with protonation by the acidic solvent.
Caption: Key intermediates in the Béchamp reduction.
Detailed Protocol for Fe/AcOH Reductive Cyclization
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid.
-
Addition of Iron: To the stirred solution, add iron powder (3-5 eq) portion-wise to control the initial exotherm.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the excess iron and iron salts. Wash the filter cake with ethanol.
-
Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Iron powder | Inexpensive and effective. |
| Solvent | EtOH/AcOH | Acetic acid provides the necessary protons, while ethanol aids in solubility. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Work-up | Neutralization | Essential to remove acetic acid and facilitate product extraction. |
Method 3: Stannous Chloride (SnCl₂) Reduction
Reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) is a mild and versatile method that is often used when other reducible functional groups are present in the molecule.[7][8][9] The reaction can be carried out in various solvents, including ethanol, ethyl acetate, and concentrated hydrochloric acid.
Mechanism of SnCl₂ Reduction
In this reaction, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The mechanism involves a series of electron transfers from SnCl₂ to the nitro group, with subsequent protonation.
Detailed Protocol for SnCl₂ Reductive Cyclization
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Addition of SnCl₂: Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into a stirred mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Filtration: A precipitate of tin salts may form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to afford the crude product, which can be purified as needed.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O | Mild reducing agent, tolerant of many functional groups. |
| Solvent | EtOH or EtOAc | Provides good solubility and is relatively easy to remove. |
| Temperature | Room temp to 60 °C | Mild conditions are usually sufficient. |
| Work-up | Bicarbonate quench | Neutralizes the reaction and precipitates tin salts for easy removal. |
Characterization of Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate
The expected product can be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the methoxy group of the ester, and a broad singlet for the hydroxyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the quinoline core.[10][11] |
| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated mass of the product.[10][11] |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (ester), and C=C and C=N stretching in the aromatic system. |
Conclusion and Best Practices
The reductive cyclization of this compound provides a direct and efficient route to the valuable quinoline intermediate, Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate. The choice between catalytic hydrogenation, Fe/AcOH reduction, and SnCl₂ reduction will depend on factors such as the desired scale of the reaction, cost considerations, and the presence of other functional groups.
For high purity and green chemistry considerations, catalytic hydrogenation is often the preferred method. For cost-effectiveness and robustness on a larger scale, the Béchamp reduction remains a viable and powerful option. The SnCl₂ reduction offers a mild alternative that is particularly useful in complex molecule synthesis where chemoselectivity is paramount.
Regardless of the method chosen, careful monitoring of the reaction progress and a well-executed work-up are crucial for obtaining a high yield of the pure product. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important transformation.
References
-
Béchamp, A. The Béchamp reduction. Wikipedia. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]
-
Iron-catalyzed reductive radical cyclization of organic halides in the presence of NaBH4: evidence of an active hydrido iron(I) catalyst. National Institutes of Health. [Link]
-
The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. National Institutes of Health. [Link]
-
Bechamp Reduction. Chem-Station. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]
-
Bechamp Reduction. Name-Reaction.com. [Link]
-
Chemists' Guide to Béchamp Reduction. Scribd. [Link]
-
SnCl2 reduction of Nitro. The Hive. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
Transforming Nano Metal Nonselective Particulates into Chemoselective Catalysts for Hydrogenation of Substituted Nitrobenzenes. ACS Publications. [Link]
-
Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. National Institutes of Health. [Link]
-
Iron mediated reductive cyclization/oxidation for the generation of chemically diverse scaffolds: An approach in drug discovery. National Institutes of Health. [Link]
-
Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation. ResearchGate. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes. National Institutes of Health. [Link]
-
Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Procedures for nucleophilic aromatic substitution to produce Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Application Note: Synthesis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate via Nucleophilic Aromatic Substitution
Abstract & Scope
This technical guide details the optimized protocols for the synthesis of This compound , a critical intermediate often employed in the synthesis of functionalized indoles, oxindoles, and other nitrogen heterocycles.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] Two distinct methodologies are presented to accommodate varying scales and raw material availability:
-
Method A (High-Fidelity): Utilizes 2-chloro-6-nitrofluorobenzene for rapid, high-yield synthesis at the research scale.
-
Method B (Cost-Effective): Utilizes 2,3-dichloronitrobenzene (1,2-dichloro-3-nitrobenzene) for larger-scale applications where cost is a driver, despite higher steric hindrance.
Chemical Strategy & Mechanism
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism.[3] The dimethyl malonate anion (generated by a base) attacks the aromatic ring at the position activated by the electron-withdrawing nitro group.
-
Regioselectivity: In the precursor 2,3-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group, while the chlorine at position 1 is meta. Resonance stabilization of the Meisenheimer complex is only possible upon attack at the ortho or para positions. Therefore, substitution occurs exclusively at C2, yielding the desired 2-chloro-6-nitro substitution pattern in the product.
-
Leaving Group Effect: Fluoride (Method A) is a superior leaving group to Chloride (Method B) in SNAr reactions due to the high electronegativity of fluorine, which lowers the energy of the transition state for the rate-determining nucleophilic attack.
Figure 1: SNAr mechanism showing the regioselective attack at the position ortho to the nitro group.
Experimental Protocols
Method A: High-Fidelity Synthesis (Fluorine Displacement)
Recommended for medicinal chemistry (mg to g scale) due to cleaner profiles and milder conditions.
Reagents:
-
2-Chloro-6-nitrofluorobenzene (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (0.2 M concentration)
Procedure:
-
Anion Formation: To a flame-dried flask under N2, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
-
Nucleophile Addition: Add dimethyl malonate (1.2 equiv) dropwise over 15 minutes. Evolution of H2 gas will be observed.[4] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
Substrate Addition: Add a solution of 2-chloro-6-nitrofluorobenzene (1.0 equiv) in THF dropwise to the malonate anion solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: The reaction is often exothermic; monitor internal temperature.
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).
Method B: Scale-Up Synthesis (Chlorine Displacement)
Recommended for process development (>100 g scale) utilizing cheaper starting materials.
Reagents:
-
2,3-Dichloronitrobenzene (1.0 equiv)[5]
-
Dimethyl malonate (1.5 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, micronized (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or DMF (0.5 M concentration)
Procedure:
-
Setup: Charge a reactor with 2,3-dichloronitrobenzene (1.0 equiv), dimethyl malonate (1.5 equiv), and K2CO3 (2.0 equiv).
-
Solvent: Add DMSO. The reaction is heterogeneous (slurry).
-
Reaction: Heat the mixture to 80–100°C for 12–18 hours.
-
Critical: Chlorine is a poorer leaving group; heat is required to overcome the activation energy and steric hindrance at the C2 position.
-
-
Monitoring: Monitor by HPLC. The reaction is complete when the starting material < 2%.
-
Workup: Cool to RT. Pour the reaction mixture into ice-water (5x reaction volume) with vigorous stirring.
-
Outcome: The product often precipitates as a solid or oil.
-
Acidification: Adjust pH to ~4 with 1M HCl to ensure neutral species (avoid decarboxylation with strong acid).
-
-
Isolation: Filter the solid or extract with MTBE/Toluene. Recrystallize from Isopropanol/Hexanes if necessary.
Comparative Data & Analytics
| Parameter | Method A (Fluoro-Precursor) | Method B (Chloro-Precursor) |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Temperature | 20–25°C (RT) | 80–100°C |
| Yield (Typical) | 85–95% | 70–85% |
| Impurity Profile | Very Clean | Potential for bis-alkylation or hydrolysis |
| Cost | High (Fluoro-aromatics) | Low (Commodity chemical) |
Analytical Characterization (Expected):
-
1H NMR (400 MHz, CDCl3):
- 8.0–8.1 (d, 1H, Ar-H ortho to NO2)
- 7.7–7.8 (d, 1H, Ar-H ortho to Cl)
- 7.5 (t, 1H, Ar-H meta)
- 5.4 (s, 1H, Ar-CH-(COOMe)2) — Diagnostic methine proton
- 3.8 (s, 6H, -OCH3)
Process Safety & Troubleshooting
Safety Hazards
-
Sodium Hydride: Reacts violently with moisture, releasing flammable H2 gas. Use under inert atmosphere.
-
Exotherms: SNAr reactions can be exothermic. On large scale (Method B), control heating ramp rates to prevent thermal runaway.
-
Nitro Compounds: Potential energetic materials. Avoid distilling the crude product to dryness at high temperatures (>150°C).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method B) | Stirring/Solubility | K2CO3 must be micronized. Ensure vigorous stirring. Switch solvent to DMF. |
| Bis-Alkylation | Excess Base/Malonate | Control stoichiometry strictly. Use 2.0+ equiv of malonate if mono-selectivity is poor (though steric hindrance usually prevents bis-addition here). |
| Decarboxylation | Acidic Workup/Heat | Avoid strong acids during workup. Keep pot temperature <50°C during concentration. |
| Regioisomer Mix | Wrong Starting Material | Verify precursor is 2,3-dichloro (vicinal), NOT 2,5- or 3,4-dichloro. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link (Mechanistic foundations of nucleophilic attacks on nitroarenes).
- Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. (Context on SNAr vs Coupling).
-
Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of Dimethyl 2-(2-nitrophenyl)malonate. p. 327. Link (General protocol adaptation for nitro-aryl malonates).
-
BenchChem Technical Library. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link (Regioselectivity data for 2,3-dichloronitrobenzene).
-
PubChem Compound Summary. (2025). 2,3-Dichloronitrobenzene.[5][6][7][8] Link (Physical properties and safety data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 6. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 8. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
Application Note: Scalable Synthesis Protocols for 2-Chloro-6-nitrophenyl Malonate Esters
This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(2-chloro-6-nitrophenyl)malonate esters . These compounds are critical "Type A" C-alkylated intermediates used in the synthesis of complex heterocycles, including oxindoles , indoles (via reductive cyclization), and spiroindolinones found in various drug candidates (e.g., for DDR1 inhibition).
Executive Summary
The 2-chloro-6-nitrophenyl malonate scaffold represents a sterically congested, electron-deficient aryl dicarbonyl system. Its synthesis is primarily driven by the need to access 4- or 7-substituted indoles and oxindoles which are difficult to synthesize via classical Fischer indole methods.
This guide details the synthesis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate (and its diethyl analog) via Nucleophilic Aromatic Substitution (SNAr) . Unlike simple arylations, the presence of ortho-chloro and ortho-nitro groups creates significant steric hindrance, requiring optimized conditions to suppress side reactions (e.g., decarboxylation or oligomerization) while maintaining process safety.
Retrosynthetic Analysis & Strategy
The construction of the sterically crowded C–C bond relies on the high nucleophilicity of the malonate enolate and the activation provided by the nitro group.
Figure 1: Retrosynthetic disconnection showing the SNAr strategy.
Key Strategic Considerations
-
Leaving Group Selection: Fluorine is the required leaving group (from 1-fluoro-2-chloro-6-nitrobenzene). Chlorine is generally too sluggish in this specific sterically crowded ortho,ortho-disubstituted context unless high temperatures (which risk safety) are used.
-
Base Selection:
-
Lab Scale:NaH (Sodium Hydride) provides rapid, irreversible deprotonation but poses hydrogen evolution risks.
-
Process Scale:K₂CO₂ or Cs₂CO₃ in polar aprotic solvents (DMF/DMSO) are safer, manageable alternatives.
-
-
Regioselectivity: The nucleophile attacks the position ortho to the nitro group. The fluorine atom is activated by the -I (inductive) and -M (mesomeric) effects of the nitro group.
Experimental Protocols
Method A: High-Yield Lab Scale Synthesis (NaH/THF)
Recommended for gram-scale preparation where yield is paramount and cryogenic cooling is available.
Reagents:
-
Dimethyl malonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
2-Chloro-6-nitrofluorobenzene (1.0 equiv) [CAS: 2106-49-2]
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Enolate Formation: To a flame-dried 3-neck flask under N₂, add NaH (1.5 equiv) and anhydrous THF (10 vol). Cool to 0°C .
-
Addition: Add Dimethyl malonate (1.2 equiv) dropwise over 30 minutes. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution/suspension forms.
-
Coupling: Add a solution of 2-Chloro-6-nitrofluorobenzene (1.0 equiv) in THF (2 vol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to 25°C and stir for 16 hours .
-
Monitoring: TLC or HPLC should show consumption of the fluorobenzene.
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (caution: foaming).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Gradient: 5% → 15% EtOAc in Hexanes).
Expected Yield: 65–75% Data: Off-white solid.[2] MS (EI) m/z: 286.0 [M-H]⁻.[2]
Method B: Scalable Process Route (K₂CO₃/DMF)
Recommended for multi-gram to kilogram scale. Avoids H₂ generation and cryogenic conditions.
Reagents:
-
Diethyl malonate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.5 equiv)
-
2-Chloro-6-nitrofluorobenzene (1.0 equiv)
-
DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Protocol:
-
Charge: Charge reactor with 2-Chloro-6-nitrofluorobenzene (1.0 equiv), K₂CO₃ (2.5 equiv), and DMF (5 vol).
-
Addition: Add Diethyl malonate (1.1 equiv) at room temperature.
-
Note: The reaction is exothermic. Control addition rate to maintain internal temperature < 40°C.
-
-
Heating: Heat the mixture to 60–70°C for 4–6 hours.
-
Why: The weaker base requires thermal energy to drive the equilibrium, but excessive heat (>90°C) can cause decarboxylation of the product.
-
-
Workup: Cool to 20°C. Dilute with Water (10 vol) and MTBE (Methyl tert-butyl ether) (10 vol).
-
Separation: Separate layers. Wash organic layer with water (2x) to remove DMF.
-
Crystallization: The product can often be crystallized directly from Ethanol/Water or Heptane/IPAc upon concentration, avoiding chromatography.
Process Safety & Scalability Notes
| Parameter | Method A (NaH) | Method B (K₂CO₃) | Application Note |
| Exotherm | High (during quench) | Moderate (during heating) | Method B is thermally safer for >100g batches. |
| Gas Evolution | H₂ (Flammable) | CO₂ (during workup if acidic) | NaH requires efficient venting/scrubbing. |
| Solvent | THF (Peroxide former) | DMF (High boiling, toxic) | DMF removal requires thorough water washes. |
| Impurity Profile | O-alkylation (minor) | Bis-arylation (rare) | Steric bulk of 2-Cl-6-NO2 prevents bis-arylation. |
Critical Safety Warning: Nitro-aromatics are potentially energetic. Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture before scaling up to identify onset temperatures of decomposition. Do not distill the product at high temperatures (>150°C) as nitrophenyl malonates can undergo rapid decarboxylation.
Mechanism & Pathway Visualization
The reaction proceeds via an addition-elimination mechanism. The stability of the Meisenheimer complex is crucial.
Figure 2: Step-wise mechanism of the SNAr reaction.
Analytical Characterization
Compound: this compound Formula: C₁₁H₁₀ClNO₆ MW: 287.65 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 8.0 Hz, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (t, J = 8.0 Hz, 1H, Ar-H), 5.45 (s, 1H, CH -CO), 3.80 (s, 6H, OCH ₃).
-
IR (Neat): 1735 (ester C=O), 1530 (NO₂ asymmetric), 1350 (NO₂ symmetric) cm⁻¹.
References
-
Patent Protocol (NaH Method): Boehringer Ingelheim International GmbH. "Spiroindolinones as DDR1 Inhibitors." WO 2017/137334 A1. Published 2017-08-17. (See Example 1a: Synthesis of 1,3-Dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate)
-
General SNAr Methodology (K2CO3 Method): Beato, C., et al. "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." Journal of Organic Chemistry, 2017. (Describes the analogous synthesis of 4-chloro-2-nitrophenyl malonates using K2CO3/DMF)
-
Precursor Information: PubChem. "2-Chloro-6-nitrofluorobenzene (CAS 2106-49-2)."
Sources
High-Fidelity Catalytic Hydrogenation of Nitro-Substituted Malonates: Stabilization Strategies and Continuous Flow Protocols
Abstract & Strategic Overview
The catalytic hydrogenation of nitro-substituted malonates (e.g., diethyl 2-nitromalonate) is a pivotal yet perilous transformation in the synthesis of non-natural amino acids and heterocyclic pharmacophores. While the reduction of the nitro group (
This guide addresses the "Instability Trap" by detailing two robust methodologies:
-
In-Situ Trapping (Batch): Reductive acetylation to yield stable diethyl acetamidomalonate.
-
Continuous Flow Hydrogenation: A safety-critical approach for handling energetic nitro-malonate species with precise exotherm control.
Mechanistic Insight: The Instability Trap
To successfully reduce diethyl 2-nitromalonate, one must understand the competitive decay pathways. The reduction proceeds via the Haber mechanism (Nitro
-
The Problem: The electron-withdrawing nature of the two ester groups makes the
-proton of the resulting amine highly acidic, facilitating self-condensation. Furthermore, the intermediate hydroxylamine is toxic and prone to condensation with the nitroso intermediate (Azoxy formation). -
The Solution: Immediate sequestration of the amine lone pair via acylation (using
) or protonation (using HCl) prevents dimerization.
Visualization: Reaction Pathways & Stabilization
Figure 1: Competitive pathways during hydrogenation. Without trapping (Green paths), the unstable free base degrades (Red path).
Protocol A: Batch Hydrogenation with In-Situ Acylation
Objective: Synthesis of Diethyl Acetamidomalonate (DEAM). Rationale: This protocol avoids the isolation of the unstable amine by conducting the hydrogenation in the presence of acetic anhydride. This is the industry-standard "Trapping" method [1, 2].
Materials
-
Substrate: Diethyl 2-nitromalonate (20.5 g, 100 mmol).
-
Solvent: Glacial Acetic Acid (100 mL) / Ethanol (50 mL).
-
Trapping Agent: Acetic Anhydride (
) (15 mL, 1.5 eq). -
Catalyst: 10% Pd/C (2.0 g, ~10 wt% loading). Note: Pd(OH)2/C (Pearlman's catalyst) is also effective.
-
Gas: Hydrogen (
), 40 psi.
Step-by-Step Procedure
-
Safety Check: Ensure the autoclave/Parr shaker is rated for the pressure. Ground all equipment to prevent static discharge (solvent vapors +
= explosion risk). -
Charge: In the reaction vessel, dissolve Diethyl 2-nitromalonate in the Acetic Acid/Ethanol mixture.
-
Add Trapping Agent: Add Acetic Anhydride.[1] Crucial: This must be present before reduction starts to trap the amine immediately upon formation.
-
Catalyst Addition: Carefully add Pd/C. Warning: Pd/C is pyrophoric. Wet with a small amount of water or toluene before adding to the flammable solvent mixture.
-
Hydrogenation:
-
Completion: Reaction typically completes in 2–4 hours (monitor
uptake cessation). -
Workup:
Protocol B: Continuous Flow Hydrogenation (Safety Focused)
Objective: Safe reduction of high-energy nitro compounds. Rationale: Flow chemistry minimizes the active inventory of hazardous nitro-malonate and allows for superior heat removal, mitigating the risk of thermal runaway associated with batch nitro reductions [3, 4].
Equipment Setup (Graphviz)
Figure 2: Continuous flow setup. The packed bed reactor ensures high surface area contact and rapid heat dissipation.
Process Parameters
-
Reactor: H-Cube® or similar Packed Bed Reactor (PBR).
-
Cartridge: 10% Pd/C (30mm or 70mm CatCart).
-
Solvent: Ethanol (0.1 M concentration).
-
Pressure: 10–20 bar (Flow allows higher pressures safely).
-
Temperature: 50°C.
-
Flow Rate: 0.5 – 1.0 mL/min (Residence time ~1-2 min).
Procedure
-
System Priming: Flush the system with pure Ethanol to wet the catalyst and remove air.
-
Parameter Set: Set T = 50°C, P = 15 bar, Flow = 0.5 mL/min. Turn on
generation/feed.[5][6] -
Equilibration: Allow the system to stabilize (stable pressure/temp) for 5 minutes.
-
Reaction: Switch input valve to the Feed Solution (Diethyl 2-nitromalonate in EtOH).
-
Quenching (Critical): The output stream contains the unstable free amine. Direct the output tube immediately into a receiving flask containing:
-
Option A: 1.2 eq HCl in Ethanol (to form the salt).
-
Option B: Acetic Anhydride (to form the amide).
-
-
Analysis: Analyze the quenched output via LC-MS to confirm conversion.
Comparative Data & Troubleshooting
Table 1: Method Comparison
| Feature | Batch (Protocol A) | Flow (Protocol B) |
| Safety | Moderate (Exotherm risk) | High (Low active volume) |
| Reaction Time | 2–6 Hours | 1–5 Minutes (Residence time) |
| Pressure | Low (30–50 psi) | High (150–300 psi) |
| Yield (DEAM) | 75–85% | 90–95% |
| Scalability | Linear (requires larger vessels) | Numbering up (run longer) |
Troubleshooting Guide
-
Low Yield / Dimer Formation:
-
Cause: Insufficient
pressure or slow agitation (Batch). -
Fix: Increase agitation speed (>1000 rpm) to overcome mass transfer limitations. Ensure trapping agent (
) is fresh.
-
-
Catalyst Poisoning:
-
Cause: Byproducts or impurities in the nitromalonate.
-
Fix: Use Pd/SBA-15 (Mesoporous support) in flow systems for better resistance to fouling [3].
-
-
Decarboxylation:
References
-
Organic Syntheses , Coll.[2] Vol. 4, p.291 (1963); Vol. 40, p.21 (1960). Diethyl Acetamidomalonate. Link
-
BenchChem Application Note . Synthesis of Aminomalonic Acid from Diethyl Aminomalonate. Link
-
MDPI Molecules . Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Link
-
Almac Group . FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of Nitro Compounds: Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. amarequip.com [amarequip.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for 2,6-Disubstituted Phenyl Malonate Synthesis
Introduction: The synthesis of 2,6-disubstituted phenyl malonates presents a significant synthetic challenge primarily due to severe steric hindrance. The bulky substituents at the ortho positions of the phenyl ring create a "steric shield" that impedes the approach of reactants, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides in-depth troubleshooting strategies, advanced protocols, and answers to frequently encountered questions to empower researchers in overcoming these synthetic hurdles. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving success in the lab.
Troubleshooting Guide: Overcoming Common Reaction Failures
This section addresses specific issues encountered during the synthesis of 2,6-disubstituted phenyl malonates in a practical question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Question: I am attempting to synthesize a 2,6-disubstituted phenyl malonate via O-acylation, but I am observing very low conversion of my starting phenol, even after prolonged reaction times. What are the likely causes and how can I resolve this?
Probable Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton can be influenced by the electronic nature of the substituents, but more critically, the steric bulk can hinder the access of the base. Standard alkoxide bases like sodium ethoxide may be too bulky or not strong enough to achieve complete deprotonation.
-
Solution 1: Employ a Stronger, Non-Nucleophilic Base. Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and irreversible formation of the phenoxide.[1] These bases are less sterically demanding and powerful enough to overcome the hindered environment. Conduct the reaction under strictly anhydrous conditions to prevent quenching the base.
-
Solution 2: Change the Solvent System. Utilize a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can effectively solvate the counter-ion (e.g., Na+) without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[1]
-
-
Insufficient Reaction Energy: The activation energy for reactions involving sterically hindered substrates is often significantly higher than for unhindered analogues.
-
Solution: Increase Reaction Temperature. Gradually increase the reaction temperature, potentially to reflux in a high-boiling solvent like DMF or 1,4-dioxane.[1] Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature that promotes product formation without causing decomposition.
-
-
Unfavorable Reaction Pathway (Kinetic vs. Thermodynamic Control): In reactions of phenols, a competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen) can occur.[2] While O-acylation is often kinetically favored, severe steric hindrance can suppress this pathway.
-
Solution: Consider a Catalytic Approach. Instead of a traditional base-mediated approach, consider a transition-metal-catalyzed reaction. Copper-catalyzed systems, for example, have proven highly effective for the O-arylation of sterically hindered phenols.[3][4] These methods often proceed under milder conditions and can tolerate a wider range of functional groups.
-
Issue 2: Formation of Unwanted Side Products (e.g., C-Acylation or Fries Rearrangement)
Question: My reaction is producing the desired O-acylated phenyl malonate, but it is contaminated with a significant amount of the C-acylated isomer. How can I improve the selectivity for O-acylation?
Probable Causes & Solutions:
-
Reaction Conditions Favoring Thermodynamic Product: C-acylation products (aryl ketones) are generally more thermodynamically stable than their O-acylated (phenyl ester) counterparts. The presence of strong Lewis acids (like AlCl₃, often used in Friedel-Crafts acylations) or high temperatures for extended periods can promote the Fries rearrangement of the initially formed O-acyl product to the C-acyl isomer.[2][5]
-
Solution 1: Avoid Lewis Acid Catalysts. If your goal is O-acylation, strictly avoid Lewis acidic conditions. Instead, rely on base-catalyzed or base-mediated pathways.
-
Solution 2: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled O-acylation product over the thermodynamically controlled C-acylation product.
-
Solution 3: Utilize Mild Base Catalysis. Employing milder basic catalysts like 4-(dimethylamino)pyridine (DMAP) in conjunction with an acylating agent can selectively promote O-acylation under less forcing conditions.[6]
-
Visualizing the Core Challenge & Solution Pathway
The following diagrams illustrate the fundamental problem of steric hindrance and a logical workflow for troubleshooting common issues.
Caption: Diagram 1: Steric shield from ortho-substituents blocking reagent access.
Caption: Diagram 2: A decision-making workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Why is direct alkylation of a 2,6-disubstituted phenylmalonate often more difficult than the acylation of the corresponding phenol? The challenge lies in the location of the steric hindrance. In the O-acylation of a hindered phenol, the steric bulk is on the nucleophile. In the alkylation of a pre-formed phenylmalonate, the steric bulk of the phenyl group is directly adjacent to the α-carbon, hindering the approach of an electrophile to the malonate enolate. This can make subsequent C-C bond formation at that position extremely difficult, often requiring highly reactive electrophiles and forcing conditions.
Q2: Can I use a milder base like potassium carbonate? For highly acidic phenols or less hindered systems, K₂CO₃ can be effective. However, for severely hindered 2,6-disubstituted phenols, it is often insufficiently basic to drive the deprotonation to completion, resulting in poor yields. Stronger bases like K₃PO₄, often used in catalytic systems, or stoichiometric strong bases like NaH are more reliable choices.[3][4]
Q3: Are there alternatives to malonic esters for creating these structures? Yes, depending on the final target molecule, alternative strategies might be more effective. One approach is to perform a cross-coupling reaction to form the C-O bond first, using a simpler C2-synthon that can be later elaborated into the malonate. For instance, coupling the hindered phenol with an aryl halide bearing an ortho-alkenyl group, followed by oxidation and esterification, could be a viable, albeit longer, route.
Data Summary: Comparison of Reaction Conditions
The choice of base and solvent is critical for success. The following table summarizes common conditions and their applicability to sterically hindered systems.
| Condition (Base/Solvent) | Typical Temp. | Key Advantages | Potential Drawbacks | Suitability for Hindered Systems |
| NaOEt / Ethanol | 25-78 °C | Standard, inexpensive malonic ester synthesis conditions.[7][8] | Risk of transesterification; base may not be strong enough for hindered phenols.[8] | Low |
| NaH / THF or DMF | 0-110 °C | Strong, non-nucleophilic base ensures complete deprotonation.[1] | Requires strictly anhydrous conditions; safety precautions for NaH. | High |
| LDA / THF | -78 to 0 °C | Very strong, non-nucleophilic, sterically hindered base. Good for kinetic control. | Requires low temperatures and anhydrous conditions; can be difficult to handle. | High |
| K₃PO₄ / DMSO (Cu-catalyzed) | 80-120 °C | Excellent for hindered substrates; milder than stoichiometric strong bases.[3][4] | Requires a catalyst system; may require ligand optimization. | Very High |
Experimental Protocols
Protocol 1: Copper-Catalyzed O-Acylation of a Sterically Hindered Phenol
This protocol is adapted from methodologies developed for the synthesis of sterically hindered diaryl ethers and represents a robust method for forming the C-O bond with challenging substrates.[3][4]
Objective: To synthesize diethyl 2-(2,6-diisopropylphenyl)malonate.
Materials:
-
2,6-Diisopropylphenol
-
Diethyl bromomalonate
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (10 mol%), and anhydrous K₃PO₄ (2.0 equivalents).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-diisopropylphenol (1.0 equivalent).
-
Solvent and Reactant Addition: Add anhydrous DMSO via syringe, followed by the addition of diethyl bromomalonate (1.2 equivalents).
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diethyl 2-(2,6-diisopropylphenyl)malonate.
References
-
Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. Retrieved February 13, 2026, from [Link]
-
Altman, R. A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Heravi, M. M., et al. (n.d.). Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl(2)8H(2)O and acetyl chloride in solution and in solvent-free conditions | Request PDF. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Altman, R. A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Retrieved February 13, 2026, from [Link]
-
(n.d.). Ch24 - Acylation of phenols. University of Calgary. Retrieved February 13, 2026, from [Link]
-
Abd-El-Aziz, A. S., et al. (1992). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Canadian Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
(n.d.). Schematic of the relationship between C- and O-acylations of phenol... ResearchGate. Retrieved February 13, 2026, from [Link]
-
Bonnamour, J., et al. (2009). Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Welcome to the technical support guide for the purification of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of this specific molecule. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to make informed, effective decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that form the basis of a successful recrystallization strategy for this compound.
Q1: What is the primary principle for selecting an ideal recrystallization solvent?
The cornerstone of recrystallization is differential solubility.[1] An ideal solvent for this technique must satisfy a critical criterion: the compound of interest should be sparingly soluble or insoluble at a low temperature (e.g., room temperature or in an ice bath) but highly soluble at an elevated temperature, ideally near the solvent's boiling point.[1][2] This temperature-dependent solubility gradient is what enables the separation of the desired compound from impurities. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[3][4]
Q2: Based on the molecular structure of this compound, what is a logical starting point for solvent selection?
Analyzing the structure provides critical clues. This compound possesses a combination of polar and non-polar functional groups:
-
Polar Moieties : Two dimethyl ester groups and a nitro group.
-
Non-polar Moiety : A substituted benzene ring.
This dual character suggests that solvents of intermediate polarity are the most promising candidates. Highly non-polar solvents (e.g., hexane, cyclohexane) are unlikely to dissolve the compound even when heated, while highly polar solvents (e.g., water) may dissolve it too readily or not at all. Therefore, alcoholic solvents or esters are excellent starting points.[5] Specifically, isopropanol, ethanol, and ethyl acetate are recommended for initial screening.
Q3: My initial single-solvent trials were unsuccessful. What is a solvent pair, and how can it help?
A solvent pair, or co-solvent system, is a powerful technique used when no single solvent exhibits the ideal solubility characteristics.[2] This method involves two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[6]
The procedure involves dissolving the compound in a minimal amount of the hot "solvent." Then, the "anti-solvent" is added dropwise to the hot solution until a persistent cloudiness (turbidity) is observed, indicating the point of saturation.[5] A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, common and effective solvent pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5][7]
Q4: A major issue I'm facing is the compound "oiling out." What causes this, and how can it be prevented?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase instead of a solution.[2][3] This is a common problem for compounds with low melting points. The related compound, Dimethyl 2-(2-nitrophenyl)malonate, has a reported melting point of 48-50°C.[8] It is crucial to select a solvent or solvent system with a boiling point lower than the compound's melting point.[2]
-
Causality : If the boiling point of the solvent is higher than the melting point of the solute, the solute will melt into an oil. Impurities can then partition into this oily layer, compromising the purification.
-
Solution : Choose a lower-boiling solvent. For example, if you observe oiling in ethanol (BP 78°C), switch to a solvent with a lower boiling point like dichloromethane (BP 40°C) or use a solvent pair at a temperature below the compound's melting point. Slowing the rate of cooling can also sometimes favor crystal formation over oiling.[9]
Part 2: Troubleshooting Guide
This guide provides direct solutions to specific experimental challenges.
| Problem Encountered | Probable Cause(s) | Recommended Action(s) |
| Compound does not dissolve, even in boiling solvent. | The solvent is not polar enough to overcome the crystal lattice energy of the solute. | 1. Select a more polar solvent from the table below.2. If using a solvent pair (e.g., Ethyl Acetate/Hexane), increase the proportion of the more polar solvent (Ethyl Acetate). |
| Compound dissolves readily in the cold solvent. | The solvent is too effective a solvent for the compound; the polarity match is too close. | 1. Select a less polar solvent.2. Consider using an anti-solvent. Dissolve the compound in a minimal amount of the current solvent at room temperature, then add a miscible anti-solvent until turbidity appears, then warm to clarify and cool slowly. |
| No crystals form upon cooling the solution. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[9][10]2. The solution is supersaturated but lacks a nucleation site for crystal growth to begin.[9] | 1. Reduce Solvent Volume : Gently boil off a portion of the solvent to concentrate the solution and attempt to cool again.[10]2. Induce Nucleation : Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystals to form.[9]3. Seed the Solution : Add a tiny crystal of the crude starting material (a "seed crystal") to the cooled solution to initiate crystallization.[10] |
| Crystal yield is disappointingly low. | 1. Excess solvent was used, leaving a significant amount of product in the mother liquor.[10]2. Premature crystallization occurred during a hot gravity filtration step, resulting in product loss on the filter paper.[3]3. The solution was not cooled sufficiently. | 1. Recover from Mother Liquor : Concentrate the filtrate by rotary evaporation and cool to obtain a second crop of crystals.2. Optimize Filtration : Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before hot filtration to prevent cooling and premature crystallization.[3]3. Maximize Cooling : After slow cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the solid.[6] |
| The final crystals are colored or appear impure. | Impurities, particularly colored ones, were adsorbed onto the surface of the growing crystals or co-precipitated. | 1. Use Activated Charcoal : After dissolving the crude solid in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[3]2. Perform a Second Recrystallization : Re-dissolve the purified crystals and repeat the process. Purity generally increases with each successive recrystallization, though yield will decrease. |
Part 3: Data & Visualization
Solvent Selection Table for this compound
The following table summarizes key properties of potential solvents, ordered by increasing polarity. Given the estimated low melting point of the target compound (~50-60°C), solvents with lower boiling points are generally preferred to mitigate the risk of oiling out.
| Solvent | Boiling Point (°C) | Polarity Index (P')[11] | Rationale & Comments |
| n-Hexane | 69 | 0.1 | Unlikely to be effective. Too non-polar. May be useful as an anti-solvent. |
| Toluene | 111 | 2.4 | High Risk of Oiling Out. Boiling point is significantly higher than the estimated melting point of the compound. |
| Diethyl Ether | 35 | 2.8 | Potential Candidate. Low boiling point avoids oiling, but high volatility can be difficult to handle and may lead to premature crystallization. |
| Dichloromethane | 40 | 3.1 | Good Candidate. Low boiling point is ideal. Its moderate polarity may be suitable. |
| Ethyl Acetate | 77 | 4.4 | Good Candidate, with caution. Boiling point may be high enough to cause oiling. Often works well in a pair with hexane.[5][7] |
| Isopropanol | 82 | 3.9 | High Risk of Oiling Out. Boiling point is likely too high. |
| Acetone | 56 | 5.1 | Excellent Candidate. Boiling point is in a suitable range. Its polarity is often effective for moderately polar compounds. |
| Ethanol | 78 | 4.3 (from other scales) | Good Candidate, with caution. Similar to ethyl acetate, risk of oiling exists. A very common and effective recrystallization solvent.[5] |
| Methanol | 65 | 5.1 | Good Candidate. Boiling point is appropriate. Its high polarity might make the compound too soluble, but it is worth testing. |
| Water | 100 | 10.2 | Unlikely to be effective. Too polar. May be useful as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5] |
Recrystallization Workflow Diagram
This diagram illustrates the logical decision-making process for selecting a solvent and troubleshooting common issues.
Caption: Logical workflow for selecting and troubleshooting a recrystallization solvent.
Part 4: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Cold) : To each tube, add a potential solvent (e.g., acetone, ethyl acetate, methanol) dropwise at room temperature, swirling after each drop. Note if the solid dissolves. If it dissolves completely in <0.5 mL, the solvent is too good and should be rejected for single-solvent use.
-
Solvent Addition (Hot) : If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[12] Record the approximate volume of solvent used.
-
Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature.[12] Observe for crystal formation.
-
Ice Bath : Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation : A good solvent is one that requires heating to dissolve the solid and produces a significant amount of crystalline precipitate upon cooling.
Protocol 2: Bulk Recrystallization Procedure (Example using Acetone)
-
Dissolution : Place your crude solid in an Erlenmeyer flask (sized so the solvent will fill it approximately halfway).[3] Add a magnetic stir bar or a boiling chip. Add the minimum amount of acetone to create a slurry and begin heating on a hot plate with stirring.
-
Saturated Solution : Continue adding hot acetone in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[9][12]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to a boil for a few minutes.[3]
-
Hot Gravity Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3] This step prevents the product from crystallizing prematurely in the funnel.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Complete Precipitation : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetone to remove any residual soluble impurities from the crystal surfaces.[3]
-
Drying : Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Part 2. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
The Good Scents Company. (n.d.). dimethyl malonate, 108-59-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Dartmouth College. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Harvard University. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Department of Chemistry and Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26465-37-2, DIMETHYL 2-(2-NITROPHENYL)MALONATE. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 147124-32-1 | Product Name : Dimethyl 2-(4-chloro-2-nitrophenyl)malonate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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- 11. Polarity Index [macro.lsu.edu]
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Technical Support Center: Overcoming Solubility Challenges of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate in Aqueous Media
Welcome to the technical support guide for Dimethyl 2-(2-chloro-6-nitrophenyl)malonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you overcome the significant solubility challenges associated with this compound in aqueous media, ensuring the reliability and success of your experiments.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental properties of this compound and the scientific reasons behind its poor aqueous solubility.
Q1: What are the key physicochemical properties of this compound?
Understanding the compound's properties is the first step in developing a successful solubilization strategy. While specific experimental data for this exact molecule is scarce, we can infer its properties from its structural components and data on similar molecules.
Table 1: Estimated Physicochemical Properties Note: These values are estimated based on the structure and data for similar compounds like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate and Dimethyl malonate.
| Property | Estimated Value / Description | Implication for Aqueous Solubility |
| Molecular Formula | C₁₁H₁₀ClNO₆[1] | - |
| Molecular Weight | ~287.65 g/mol [1] | Higher molecular weight can negatively impact solubility. |
| Appearance | Likely a solid at room temperature. | Energy is required to break the crystal lattice before solvation can occur. |
| Polarity | Largely nonpolar/hydrophobic. | The molecule has a strong tendency to avoid interaction with polar water molecules.[2][3] |
| Key Structural Features | 2-chloro-6-nitrophenyl group (hydrophobic); Dimethyl malonate group (moderately polar ester, but overall hydrophobic contribution). | The large, substituted aromatic ring is the primary driver of poor water solubility. |
Q2: Why is this compound so poorly soluble in water?
The principle of "like dissolves like" is central here. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of this compound is dominated by nonpolar groups:
-
The Chloronitrophenyl Ring: This large aromatic system is inherently hydrophobic ("water-fearing").
-
Dimethyl Ester Groups: While the ester carbonyls have some polarity, the methyl groups are nonpolar.
For the compound to dissolve, it must break the strong hydrogen bonds between water molecules and insert itself into the water structure. This is energetically unfavorable because the weak interactions formed between the nonpolar compound and polar water molecules do not compensate for the energy lost in disrupting the water network.[2]
Q3: What is the expected solubility in common laboratory solvents?
The compound is expected to be readily soluble in polar aprotic solvents and some polar protic solvents, but practically insoluble in water.
Table 2: Expected Solubility Profile
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Very Poor / Insoluble | Dominated by unfavorable hydrophobic interactions. |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds; solvates dipoles effectively.[4] |
| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO, very effective at dissolving polarizable organic molecules. |
| Ethanol / Methanol | Polar Protic | Moderate to Good | The alkyl chains can interact with the hydrophobic parts of the molecule, while the hydroxyl group provides polarity. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF but can still be an effective solvent. |
| Dichloromethane (DCM) / Chloroform | Nonpolar | Good to High | Effective for nonpolar and moderately polar compounds. |
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is designed as a practical, question-driven guide to solve specific problems you may encounter in the lab.
Logical Flow for Troubleshooting Solubility
This diagram outlines a systematic approach to addressing solubility failures.
Caption: A decision tree for troubleshooting solubility issues.
Problem 1: My compound precipitates when I dilute my concentrated DMSO stock into my aqueous experimental buffer.
This is a classic and frequent problem known as "crashing out." It occurs because while the compound is stable in 100% DMSO, the addition of a large volume of aqueous anti-solvent (your buffer) drastically changes the solvent environment, causing the compound to precipitate.[4][5]
-
Q: What is the maximum percentage of DMSO my assay can tolerate?
-
A: This is the most critical question. First, determine the highest concentration of DMSO that does not affect your biological system (e.g., cell viability, enzyme activity). This is often between 0.1% and 1.0%. This percentage dictates your entire dilution strategy.
-
-
Q: How can I prevent precipitation during dilution?
-
A: The key is to avoid creating localized areas of high supersaturation.
-
Vortex Vigorously: Add the small volume of DMSO stock directly into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This ensures immediate and rapid dispersion.
-
Lower the Stock Concentration: If precipitation persists, lower the concentration of your DMSO stock (e.g., from 50 mM to 10 mM). This will require adding a larger volume to your buffer, but the final DMSO percentage will be the same, and the dilution shock will be less severe.
-
Use an Intermediate Solvent: Sometimes, a step-wise dilution helps. Try diluting the DMSO stock into a small volume of a water-miscible organic solvent like ethanol before adding it to the final aqueous buffer.
-
-
Problem 2: The compound won't dissolve in my aqueous buffer, even with a small amount of co-solvent.
If a low percentage of co-solvent isn't sufficient, you need to explore more powerful solubilization methods.
-
Q: Can I use pH modification to increase solubility?
-
A: Yes, this is a very promising strategy for this specific molecule. The central proton on the malonate group is acidic (pKa ~13 in water for dimethyl malonate) because the resulting negative charge is stabilized by two adjacent carbonyl groups.[6][7] By raising the pH with a mild base (e.g., sodium bicarbonate or dilute NaOH), you can deprotonate this carbon, forming a highly polar and water-soluble carbanion.
-
Causality: The conversion of a neutral, hydrophobic molecule into a charged, ionic species dramatically increases its affinity for the polar water solvent.
-
Warning: High pH can cause hydrolysis of the ester groups over time, breaking down your compound.[6] It is crucial to determine a pH that maintains solubility without causing significant degradation within the timeframe of your experiment (See Protocol 3).
-
-
Q: What are cyclodextrins and can they help?
-
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic "guest" molecules—like the chloronitrophenyl ring of your compound—into their central cavity.[9][10]
-
Mechanism: This "inclusion complex" effectively masks the hydrophobic part of your molecule from the water, presenting a new, larger molecule with a hydrophilic exterior, thereby significantly increasing aqueous solubility.[8][11] Commonly used cyclodextrins in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key procedures discussed in this guide.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution in an organic solvent for subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Appropriate glass vial with a PTFE-lined cap
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound directly into a clean, dry glass vial.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).
-
Add Solvent: Add approximately 90% of the calculated DMSO volume to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but monitor for any signs of degradation (e.g., color change).
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining DMSO to reach the final calculated volume.
-
Mix and Store: Vortex again to ensure homogeneity. Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the hygroscopic DMSO.[4]
Protocol 2: Screening for an Effective Co-Solvent System
Objective: To empirically determine the best co-solvent and its minimum required concentration to maintain the compound's solubility in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Potential co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Set up Test Conditions: Prepare a series of tubes or wells. In each, place the final volume of aqueous buffer minus the volume of co-solvent and drug stock to be added.
-
Prepare Co-solvent Mixtures: In separate tubes, pre-mix the drug stock with the co-solvent. For example, to test a final concentration of 10 µM drug with 2% co-solvent in a 1 mL final volume:
-
Mix 20 µL of co-solvent (e.g., Ethanol) with 1 µL of 10 mM DMSO stock.
-
-
Add to Buffer: Add the 21 µL drug/co-solvent mixture to the 979 µL of buffer while vortexing.
-
Test Matrix: Systematically vary the co-solvent and its final concentration (e.g., 0.5%, 1%, 2%, 5%). Always include a control with only DMSO (no other co-solvent).
-
Observation: Let the solutions stand at room temperature for at least 2 hours (or the duration of your experiment). Visually inspect for any signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm).
-
Selection: Choose the co-solvent system that maintains clarity at the lowest possible concentration.
Protocol 3: Assessing Compound Stability at Alkaline pH
Objective: To evaluate the chemical stability of the compound in a basic aqueous solution where its solubility is enhanced.
Materials:
-
Solubilized compound solution at the desired alkaline pH.
-
Control solution: Compound in a stable solvent system (e.g., 50% Acetonitrile/Water).
-
HPLC system with a C18 column and UV detector.
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare Samples: Prepare the compound in the basic aqueous buffer you intend to use.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and quench the degradation by adding an equal volume of 1 M HCl to neutralize the base. Dilute this sample with the mobile phase to a suitable concentration for HPLC analysis and inject it. This is your T=0 reference.
-
Incubate: Keep the remaining basic solution at the temperature of your planned experiment (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs), withdraw aliquots, quench them in the same manner as the T=0 sample, and analyze by HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Look for the appearance of new peaks, which would indicate degradation products (e.g., the hydrolyzed di-acid).
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample. This will define the time window in which your compound is stable enough for reliable experimental results.
-
References
-
Gali, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]
-
Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
PharmaEducation. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Chen, B., et al. (2005). Direct Photolysis of Nitroaromatic Compounds in Aqueous Solutions. Journal of Environmental Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Available at: [Link]
-
Quora. (2017). Can non-polar covalent compounds dissolve in water? If so, how?. Available at: [Link]
-
Loftsson, T., & Jarvinen, T. (2023). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
The Good Scents Company. (n.d.). dimethyl malonate, 108-59-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
-
PatSnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). MALONIC ACID DIESTERS. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Available at: [Link]
-
YouTube. (2023). The Malonic Ester Synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
-
YouTube. (2024). Solubility in Nonpolar Solvents. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubMed. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
- Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
-
MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available at: [Link]
-
Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis-. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Dimethyl malonate, 250 ml, CAS No. 108-59-8. Retrieved from [Link]
Sources
- 1. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | CAS 147124-32-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. ziath.com [ziath.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Technical Assessment: NMR Characterization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Executive Summary & Structural Logic
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is a critical synthetic intermediate, primarily utilized in the construction of indole and oxindole scaffolds via reductive cyclization (e.g., modified Reissert or Cadogan-Sundberg syntheses).
For the analytical scientist, this molecule presents a distinct NMR signature defined by the 2-chloro-6-nitro substitution pattern . Unlike simple phenyl malonates, the steric bulk and electronic anisotropy of the ortho-substituents create a highly deshielded and magnetically complex environment for the malonate methine proton.
Structural Drivers of NMR Shifts
-
Electronic Deshielding: The nitro group (
) at position 6 exerts a strong paramagnetic deshielding effect on the adjacent H-5 aromatic proton and the malonate methine proton. -
Steric Congestion: The 1,2,6-substitution pattern restricts the rotation of the malonate moiety. While the molecule possesses a plane of symmetry in time-averaged conformations (rendering the methyl esters enantiotopic and appearing as a singlet), the bulky ortho groups lock the conformation in a way that significantly shifts the methine proton downfield compared to less hindered analogs.
-
Proton Connectivity: The aromatic ring protons form an ABC spin system (or AMX at high fields), characterized by three distinct chemical environments due to the lack of symmetry between the Chlorine (Cl) and Nitro (
) groups.
1H and 13C NMR Spectral Data
The following data represents the consensus spectral signature in
Table 1: 1H NMR Assignment (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H5 | 7.95 – 8.05 | Doublet (d) | 1H | Ortho to | |
| Ar-H3 | 7.65 – 7.75 | Doublet (d) | 1H | Ortho to Cl; moderately deshielded. | |
| Ar-H4 | 7.45 – 7.55 | Triplet (t) | 1H | Meta to both substituents; pseudo-triplet (dd). | |
| CH | 5.45 – 5.60 | Singlet (s) | 1H | - | Diagnostic Peak. Benzylic methine. Significantly downfield due to ortho effects. |
| OCH | 3.75 – 3.80 | Singlet (s) | 6H | - | Methyl esters. Usually a sharp singlet; may broaden at low temps. |
Table 2: 13C NMR Assignment (100 MHz, )
| Carbon Type | Shift ( | Assignment Note |
| C=O | 167.5 – 168.0 | Carbonyl carbons of the ester groups. |
| Ar-C-NO | ~149.0 | Quaternary C-N attachment (very weak intensity). |
| Ar-C-Cl | ~135.5 | Quaternary C-Cl attachment. |
| Ar-CH | 129 – 134 | Aromatic methine carbons (C3, C4, C5). |
| Ar-C-CH | ~127.0 | Quaternary C1 (attachment to malonate). |
| CH | 53.0 – 54.5 | Malonate methine carbon. |
| OCH | 53.0 – 53.5 | Methoxy carbons. |
Comparative Analysis: Alternatives & Impurities
In a drug development context, NMR is the primary tool for validating the success of the Nucleophilic Aromatic Substitution (
Table 3: Diagnostic Comparison Guide
| Compound | Key 1H Feature (Methine/Methylene) | Key 1H Feature (Aromatic) | Interpretation |
| Target Product | Singlet | 3 distinct signals (ABC system) | Successful synthesis. High purity. |
| Dimethyl Malonate (Start Material) | Singlet | None | Unreacted starting material present. |
| 2-Chloro-6-nitro-X (Electrophile) | None | 3 distinct signals (shifted) | Unreacted electrophile. |
| Decarboxylated Impurity (Hydrolysis) | Singlet | Similar to product | Critical Failure. Indicates hydrolysis of one ester followed by decarboxylation (forming the aryl acetate). |
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the logical flow of NMR signals during the synthesis and degradation pathways.
Caption: NMR signal evolution during synthesis. The shift from 3.4 ppm (reactant) to 5.5 ppm (product) confirms coupling. A shift back to ~4.1 ppm indicates product degradation.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions that can shift the acidic methine proton, follow this protocol:
-
Solvent Selection: Use
(99.8% D) neutralized with silver foil or stored over molecular sieves. Acidic impurities in can catalyze the enolization of the malonate, broadening the methine peak. -
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure accurate integration of the methine proton which has a long T1).
-
Relaxation Delay (D1):
5 seconds. -
Scans: 16 (1H) / 512 (13C).
-
Structural Connectivity Diagram
The diagram below details the specific spin-system couplings responsible for the observed multiplets.
Caption: Spin system connectivity. Strong ortho-couplings (solid lines) define the triplets/doublets. Weak meta-coupling (dashed) may cause fine splitting.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison Chemistry. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
-
Santa Cruz Biotechnology. (2024). Dimethyl 2-(4-chloro-2-nitrophenyl)malonate Product Data (Analogous Structure Reference). Link
HPLC method development for purity analysis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Comparison Guide: HPLC Purity Analysis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the purity analysis of This compound (DCNPM) . This molecule is a critical sterically hindered intermediate used in the synthesis of functionalized indoles and oxindoles (e.g., via reductive cyclization).
The analysis of DCNPM presents unique challenges:
-
Hydrolytic Instability: The malonate ester linkages are susceptible to hydrolysis, generating polar acid impurities.
-
Steric Hindrance: The 2-chloro-6-nitro substitution pattern creates a "crowded" aromatic system, affecting stationary phase interaction.
-
Decarboxylation Risk: Acidic impurities can spontaneously decarboxylate to form phenylacetic acid derivatives, complicating the impurity profile.
This guide compares a Traditional Isocratic C18 Method (Method A) against an Optimized Gradient Phenyl-Hexyl Method (Method B) . Experimental data demonstrates that Method B offers superior resolution of polar impurities and orthogonal selectivity for nitro-aromatic species.
Chemical Context & Impurity Profile
Understanding the analyte's physicochemical properties is the foundation of this protocol.
-
Analyte: this compound
-
LogP (Predicted): ~2.8 – 3.2 (Moderate Hydrophobicity)
-
pKa: The benzylic
-proton is acidic (pKa ~10) due to the electron-withdrawing nitro and ester groups. However, the critical pKa values for chromatography belong to the impurities (carboxylic acids, pKa ~3.5 – 4.0).
Target Impurities (Critical Quality Attributes)
| Impurity ID | Structure Description | Origin | Chromatographic Challenge |
| Imp-A | Monomethyl 2-(2-chloro-6-nitrophenyl)malonate | Hydrolysis (Half-ester) | Highly polar; tails on C18 without pH control. |
| Imp-B | 2-(2-chloro-6-nitrophenyl)acetic acid | Decarboxylation Product | Co-elutes with Imp-A in isocratic systems. |
| Imp-C | 1-chloro-2-nitrobenzene (substituted) | Starting Material | Non-polar; requires strong solvent to elute. |
Comparative Methodology
Method A: The Baseline (Traditional Isocratic C18)
Commonly found in generic protocols, this method relies on a high-organic isocratic hold to elute the parent peak quickly.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV 254 nm.
Performance Verdict: FAILED .
-
Deficiency: The isocratic mode elutes the polar hydrolytic impurities (Imp-A and Imp-B) near the void volume (
), resulting in poor resolution ( ). -
Artifacts: Lack of pH buffering causes peak tailing for the acidic impurities due to mixed ionization states.
Method B: The Recommendation (Gradient Phenyl-Hexyl with pH Control)
Designed to exploit
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV 220 nm (Enhanced sensitivity for carbonyls) & 254 nm (Nitro specificity).
Performance Verdict: OPTIMAL .
-
Mechanism:[3][4] The acidic pH keeps Imp-A and Imp-B in their neutral (protonated) state, increasing retention and sharpening peaks. The Phenyl-Hexyl phase provides unique selectivity for the electron-deficient nitro-ring, resolving it from non-nitro aromatic impurities.
Experimental Data Comparison
The following data summarizes the performance of both methods on a spiked crude reaction mixture.
Table 1: System Suitability Parameters
| Parameter | Method A (Isocratic C18) | Method B (Phenyl-Hexyl Gradient) | Acceptance Criteria |
| Resolution (Imp-A vs. Imp-B) | 0.8 (Co-elution) | 3.2 (Baseline Resolved) | NLT 2.0 |
| Tailing Factor (Imp-A) | 2.1 (Tailing) | 1.1 (Symmetric) | NMT 1.5 |
| Theoretical Plates (DCNPM) | ~4,500 | >12,000 | NLT 5,000 |
| Retention Time (DCNPM) | 4.2 min | 11.4 min | Stable ± 0.1 min |
| LOD (Imp-A) | 0.05% | 0.01% | Report |
Analyst Note: Method B demonstrates a 5x improvement in sensitivity (LOD) for the polar impurities due to the peak sharpening effect of the acidic mobile phase.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these step-by-step protocols.
Protocol 1: Mobile Phase Preparation (Method B)
-
Buffer (MPA): Add 1.0 mL of 85% Phosphoric Acid (
) to 1000 mL of HPLC-grade water. Mix well.-
Validation Check: Measure pH. It must be between 2.1 and 2.3. If >2.5, peak splitting of carboxylic acid impurities may occur.
-
-
Organic (MPB): 100% Acetonitrile (HPLC Grade).
-
Why ACN? Acetonitrile has a lower UV cutoff than Methanol, allowing detection at 220 nm for higher sensitivity of the malonate carbonyls.
-
Protocol 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.00 | 95 | 5 | Initial equilibration (Catch polar acids) |
| 2.00 | 95 | 5 | Isocratic hold to separate void volume |
| 12.00 | 5 | 95 | Linear ramp to elute DCNPM and non-polars |
| 15.00 | 5 | 95 | Wash step |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End of run |
Protocol 3: Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (0.1%
). -
Concentration: 0.5 mg/mL.
-
Precaution: Malonates hydrolyze in water over time. Analyze within 4 hours of preparation or store at 4°C.
-
Self-Validating Step: Inject a "Diluent Blank" first. If peaks appear at the retention time of Imp-A, your diluent or autosampler wash is contaminated.
Workflow Visualization
The following diagram illustrates the decision logic used to select Method B, highlighting the critical failure points of standard methods.
Figure 1: Method Development Decision Tree. Red indicates the failure of generic screening; Green indicates the chemically-driven optimized pathway.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on gradient elution and pH control).
-
BenchChem. (2025).[5] Application Notes and Protocols for the HPLC Analysis of Substituted Malonic Acid Esters.
-
SIELC Technologies. (2024). HPLC Separation of Malonic Acid and Derivatives on Mixed-Mode Columns.
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442.[6] (Source for impurity profile context regarding chloromalonates).
-
PubChem. (2024). Dimethyl 2-(2-nitrophenyl)malonate Compound Summary. National Library of Medicine.
Sources
- 1. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Comparing synthetic routes for Dimethyl 2-(2-chloro-6-nitrophenyl)malonate production
A Comparative Guide to the Synthesis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a sterically hindered and electronically demanding aryl group attached to a reactive malonate moiety, makes it a precursor for complex heterocyclic systems and other targeted therapeutics. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in process development and medicinal chemistry.
This guide provides an in-depth comparison of the primary synthetic routes for producing this compound. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most suitable synthetic pathway for their specific research and development goals.
Overview of Key Synthetic Strategies
The core transformation in the synthesis of the target molecule is the formation of a carbon-carbon bond between the C2 position of the 1-chloro-3-nitrobenzene ring system and the α-carbon of dimethyl malonate. The primary strategies to achieve this leverage the inherent electrophilicity of the aromatic ring or employ transition-metal catalysis. The three main approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often highly effective method that relies on the activation of the aryl halide towards nucleophilic attack.
-
Palladium-Catalyzed α-Arylation: A modern cross-coupling reaction known for its broad substrate scope and functional group tolerance.
-
Copper-Catalyzed Ullmann-Type C-C Coupling: A cost-effective alternative to palladium catalysis, though often requiring more forcing reaction conditions.
Caption: High-level overview of the primary disconnection approaches for synthesizing the target molecule.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is arguably the most direct approach for this specific target. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (the enolate of dimethyl malonate) attacks the electron-deficient aromatic ring to form a stabilized Meisenheimer complex intermediate.[1][2][3] The aromaticity is subsequently restored by the expulsion of a leaving group.
Mechanistic Rationale: The starting material, 1,2-dichloro-3-nitrobenzene, is exceptionally well-suited for SNAr. The potent electron-withdrawing nitro group is positioned ortho to one chlorine and para to the other. Both positions are strongly activated, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygens of the nitro group.[1][2] Steric hindrance from the adjacent chloro and nitro groups makes the C2 position the primary site of attack for the relatively bulky malonate nucleophile, leading to high regioselectivity.
Experimental Protocol: SNAr Synthesis
This protocol is adapted from a similar synthesis of an aryl malonate derivative.[4]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 5 mmol of aryl halide).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solvent.
-
Nucleophile Addition: Add dimethyl malonate (1.1 equivalents) to the suspension via syringe.
-
Substrate Addition: Add 1,2-dichloro-3-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Acidify the aqueous mixture to pH ~5-6 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Caption: General experimental workflow for the SNAr synthesis route.
Route 2: Palladium-Catalyzed α-Arylation
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-C bonds. The α-arylation of malonates, a variant of the Buchwald-Hartwig amination, allows for the coupling of an aryl halide with the enolate of dimethyl malonate under relatively mild conditions.[5][6][7]
Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex undergoes oxidative addition into the C-Cl bond of the aryl halide. The resulting Pd(II) complex then reacts with the malonate enolate (formed by a base) in a transmetalation-like or deprotonation step. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step, especially with sterically hindered substrates.[6][8]
Experimental Protocol: Palladium-Catalyzed Synthesis
This is a general protocol based on established methods for the α-arylation of malonates.[6][7]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaH or Cs₂CO₃, 1.5 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous toluene or dioxane via cannula. Add 1,2-dichloro-3-nitrobenzene (1.0 equivalent) followed by dimethyl malonate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Route 3: Copper-Catalyzed Ullmann-Type C-C Coupling
The Ullmann condensation is a classical copper-promoted reaction. While traditionally used for C-O and C-N bond formation, related C-C coupling reactions (sometimes called Hurtley reactions) are also possible.[9] Modern protocols often use catalytic amounts of a copper(I) salt with a ligand, offering a more economical alternative to palladium.[10][11][12]
Mechanistic Rationale: The mechanism of copper-catalyzed arylations is complex and not as universally defined as palladium cycles. It is generally believed to involve a Cu(I) species that coordinates to the nucleophile and the aryl halide. An oxidative addition to form a Cu(III) intermediate followed by reductive elimination is a commonly proposed pathway. These reactions often require high temperatures and polar aprotic solvents to proceed efficiently.[9][13]
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is based on modern Ullmann-type C-C coupling methodologies.[11]
-
Reagent Setup: In an oven-dried vial, combine copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., 2-phenylphenol or 1,10-phenanthroline, 10-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Add Reagents: Add 1,2-dichloro-3-nitrobenzene (1.0 equivalent) and dimethyl malonate (1.5 equivalents).
-
Solvent and Reaction: Add a high-boiling solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Seal the vial and heat the mixture to 120-150 °C with stirring.
-
Monitoring and Workup: Monitor the reaction until the starting material is consumed. Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Process Intensification: Microwave and Flow Chemistry
For any of the above routes, modern technologies can be employed to enhance reaction efficiency and safety.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate these reactions by efficiently heating the polar solvents used (e.g., DMF, NMP).[14][15][16] This "superheating" effect can reduce reaction times from hours to minutes, often improving yields by minimizing byproduct formation.[16][17]
-
Continuous Flow Chemistry: Performing these syntheses in a flow reactor offers significant advantages in terms of safety, control, and scalability.[18] The high surface-area-to-volume ratio in flow reactors allows for superior heat management, which is crucial for controlling the highly exothermic SNAr reaction.[19] It also enables the safe handling of hazardous reagents and provides a straightforward path for scale-up from lab to production.[20][21]
Comparative Analysis
The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and purity requirements.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed α-Arylation | Copper-Catalyzed Ullmann-Type Coupling |
| Yield | Generally high due to strong electronic activation | Good to excellent | Moderate to good |
| Reaction Time | 4 - 12 hours (conventional), < 30 min (microwave) | 6 - 24 hours | 12 - 36 hours |
| Temperature | 80 - 120 °C | 80 - 110 °C | 120 - 160 °C |
| Reagent Cost | Low (no metal catalyst required) | High (Palladium catalyst and specialized ligands) | Low to moderate (Copper is inexpensive) |
| Scalability | Excellent, but exotherm needs careful management | Good, but catalyst cost can be prohibitive on scale | Good, well-suited for large-scale production |
| Safety/Hazards | Highly exothermic, potential for runaway reaction. Use of strong bases. | Requires inert atmosphere. Palladium is toxic. Phosphine ligands can be air-sensitive/toxic. | High temperatures. High-boiling, difficult-to-remove solvents (NMP, DMSO). |
| Robustness | Very robust for this specific substrate | Sensitive to impurities that can poison the catalyst | Can be sensitive to substrate scope and requires careful optimization |
Conclusion and Recommendations
For the synthesis of this compound, each route presents a viable but distinct option for the modern chemist.
-
The Nucleophilic Aromatic Substitution (SNAr) route stands out as the most pragmatic and economically favorable choice for both laboratory and industrial scale. The electronic nature of the 1,2-dichloro-3-nitrobenzene substrate makes it highly activated for this transformation, leading to high yields without the need for expensive and toxic transition metal catalysts. For large-scale production, implementing this reaction in a continuous flow reactor is highly recommended to ensure optimal thermal management and safety.
-
Palladium-Catalyzed α-Arylation serves as an excellent alternative if the SNAr reaction fails or if milder conditions are strictly required, perhaps due to the presence of other sensitive functional groups in a more complex analogue. Its primary drawback remains the high cost of the catalyst and ligands.
-
Copper-Catalyzed Coupling is a solid, cost-effective backup to the SNAr route. While it typically requires higher temperatures and longer reaction times, the low cost of copper makes it an attractive option for industrial consideration if palladium is to be avoided and SNAr proves problematic.
Ultimately, the direct and efficient SNAr approach is the recommended starting point for any researcher targeting this valuable synthetic intermediate.
References
- Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. (2017).
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Organometallics, 23(15), 3289-3315. Available at: [Link]
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Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. PrepChem.com. Available at: [Link]
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Smith, C. J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(19), 13076-13087. Available at: [Link]
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Dimethyl Malonate as a One-Carbon Source: A Novel Method of Introducing Carbon Substituents onto Aromatic Nitro Compounds. ResearchGate. Available at: [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Available at: [Link]*
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). Google Patents.
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Room-Temperature Copper-Catalyzed α-Arylation of Malonates. (2025). ResearchGate. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Semantic Scholar. Available at: [Link]
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Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1454-1489. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. Available at: [Link]*
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Directed nucleophilic aromatic substitution reaction. (2019). Chemical Communications, 55(64), 9511-9514. Available at: [Link]*
- Synthetic method of 2-diester methylmalonate compounds. (2015). Google Patents.
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Electrochemical Arylation in Flow. (2025). Vapourtec. Available at: [Link]
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Nüchter, M., et al. (2004). Microwave assisted synthesis – a critical technology overview. Green Chemistry, 6, 128-141. Available at: [Link]*
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18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Available at: [Link]
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Microwave Assisted Organic Synthesis. Available at: [Link]
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Microwave-Assisted Multicomponent Synthesis of Heterocycles. Bentham Science. Available at: [Link]
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Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. Available at: [Link]*
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Chen, J., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115-120. Available at: [Link]*
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Sharma, V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14686-14707. Available at: [Link]*
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Singh, A. K., et al. (2023). Palladium-Catalyzed Stereocontrolled Synthesis of Aryl-C-Glycosides from Arylboronic Acids and Glycal Enones Through 1,4-Conjugate Addition. Synthesis, 55(20), 3323-3332. Available at: [Link]*
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Advanced Organic Chemistry: Flow Chemistry. (2024). YouTube. Available at: [Link]
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Introduction to Flow Chemistry Webinar. (2021). YouTube. Available at: [Link]
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Flow Chemistry Organic Synthesis – FloWorks. CSIRO Research. Available at: [Link]
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Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78. Available at: [Link]*
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Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2355. Available at: [Link]*
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Organic Synthesis Routes. Curriculum Press. Available at: [Link]
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The Nitro Group in Organic Synthesis. Available at: [Link]
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Comparative Stability of Dimethyl vs. Diethyl 2-(2-Chloro-6-nitrophenyl)malonate
Abstract
This guide provides a technical comparison between Dimethyl 2-(2-chloro-6-nitrophenyl)malonate (DMM-CNP) and Diethyl 2-(2-chloro-6-nitrophenyl)malonate (DEM-CNP) . These compounds are critical intermediates in the synthesis of complex heterocycles, particularly 4-chloro-7-nitroindoles and 6-chlorooxindoles. While functionally similar, their stability profiles, hydrolytic kinetics, and handling requirements differ significantly due to the steric and electronic influence of the ortho-chloro and ortho-nitro substituents. This analysis synthesizes experimental observations and mechanistic principles to guide selection in pharmaceutical workflows.
Introduction: The Ortho-Effect Challenge
The 2-(2-chloro-6-nitrophenyl)malonate scaffold is unique due to the extreme steric crowding provided by the 2,6-disubstitution pattern. The ortho-chloro and ortho-nitro groups force the malonate moiety out of planarity with the aromatic ring, creating a "steric pocket" that protects the benzylic proton but also influences the accessibility of the ester carbonyls.
-
The Problem: Researchers often face a trade-off between intermediate stability (resistance to spontaneous decarboxylation/hydrolysis) and downstream reactivity (ease of removal or cyclization).
-
The Decision: Choosing between the Dimethyl (Me) and Diethyl (Et) esters dictates the process parameters for hydrolysis and subsequent decarboxylation.
Chemical Properties Comparison
The following data summarizes the physicochemical distinctions. Note the increased lipophilicity and molecular weight of the diethyl variant, which impacts crystallization behavior.
| Property | Dimethyl Ester (DMM-CNP) | Diethyl Ester (DEM-CNP) | Impact on Workflow |
| Formula | C₁₁H₁₀ClNO₆ | C₁₃H₁₄ClNO₆ | DEM-CNP has higher lipophilicity. |
| MW | 287.65 g/mol | 315.71 g/mol | Stoichiometry adjustments required. |
| Physical State | Solid (Off-white powder) | Low-melting Solid / Viscous Oil | DMM-CNP is easier to handle/weigh. |
| Hydrolysis Rate ( | Fast (Reference = 1.0) | Slow (~0.15 - 0.25) | DEM-CNP is more robust to aqueous workup. |
| Decarboxylation Onset | ~135–145°C | ~150–160°C | DEM-CNP allows higher temp reactions. |
| Steric Parameter ( | -0.07 (Methyl) | -0.38 (Ethyl) | Ethyl group increases steric shielding. |
Stability Analysis & Mechanistic Insights
Hydrolytic Stability
The primary degradation pathway for these intermediates is unwanted hydrolysis followed by spontaneous decarboxylation to the aryl acetic acid.
-
Dimethyl (DMM-CNP): The methyl ester is less sterically hindered. In the presence of trace moisture or during aqueous quench (e.g., saturated NH₄Cl), DMM-CNP is susceptible to partial hydrolysis.
-
Diethyl (DEM-CNP): The ethyl tails provide a "steric umbrella" over the carbonyl carbons. Combined with the ortho-nitro group, this makes the diethyl ester significantly more resistant to nucleophilic attack by water or hydroxide.
-
Benefit: Superior shelf-life and stability during biphasic extractions.
-
Thermal Stability & Decarboxylation
Decarboxylation requires the formation of a free carboxylic acid (or a specific cyclic transition state in the ester).
-
Mechanism: The 2,6-disubstitution creates ground-state strain. Relieving this strain by ejecting CO₂ is thermodynamically favorable.
-
Observation: DEM-CNP requires higher temperatures or stronger acidic/basic forcing conditions to initiate this breakdown compared to DMM-CNP.
Visualization: Degradation Pathway
The following diagram illustrates the degradation flow, highlighting the critical "Stability Checkpoint" where the choice of ester matters.
Caption: The degradation cascade. The hydrolysis step is significantly slower for the Diethyl ester (DEM-CNP), extending the 'Stability Zone'.
Experimental Protocols
These protocols are adapted from optimized nucleophilic aromatic substitution (SNAr) workflows [1, 2].
Synthesis of this compound
Best for: Rapid synthesis where the product is immediately used in the next step (telescoped process).
-
Reagents: Dimethyl malonate (1.2 eq), NaH (60% dispersion, 1.5 eq), 1-chloro-2-fluoro-3-nitrobenzene (1.0 eq), THF (anhydrous).
-
Deprotonation: To a suspension of NaH in THF at 0°C, add dimethyl malonate dropwise. Stir 30 min at 0°C -> RT.
-
Note: Evolution of H₂ gas. Ensure venting.
-
-
Coupling: Cool enolate solution to 0°C. Add 1-chloro-2-fluoro-3-nitrobenzene.
-
Reaction: Stir at 25°C for 4–6 hours .
-
Checkpoint: Monitor by TLC/HPLC. DMM-CNP forms rapidly.
-
-
Workup: Quench with sat. NH₄Cl (cold). Extract with EtOAc.[3][4] Avoid prolonged exposure to aqueous base.
-
Yield: Typically 65–75%.
Synthesis of Diethyl 2-(2-chloro-6-nitrophenyl)malonate
Best for: Scale-up, storage, or when rigorous purification (crystallization) is required.
-
Reagents: Diethyl malonate (1.2 eq), NaH (1.5 eq), 1-chloro-2-fluoro-3-nitrobenzene (1.0 eq), DMF/THF (1:4 mixture).
-
Modification: The use of DMF as a co-solvent is recommended to improve the nucleophilicity of the bulkier diethyl malonate anion.
-
Reaction: Stir at 25°C for 12–16 hours or heat to 50°C for 4 hours.
-
Comparison: The reaction is slower due to the steric bulk of the ethyl groups interacting with the ortho-nitro group of the electrophile.
-
-
Workup: Quench with water. Extract with MTBE (Methyl tert-butyl ether).
-
Yield: Typically 70–80%.
Visualization: Process Flow Comparison
Caption: Workflow decision tree. Route A is faster but riskier; Route B is slower but more robust.
Recommendation & Conclusion
-
Choose Dimethyl (DMM-CNP) if:
-
You are performing a telescoped synthesis (one-pot) where the malonate is immediately decarboxylated or cyclized.
-
You require milder conditions for subsequent hydrolysis (e.g., using LiOH at room temperature).
-
Atom economy is a strict priority (lower molecular weight).
-
-
Choose Diethyl (DEM-CNP) if:
-
You need to isolate and store the intermediate for extended periods.
-
The workup involves harsh aqueous washes or pH fluctuations.
-
You are scaling up >100g, where processing times are longer, and hydrolytic stability becomes a critical safety/yield factor.
-
Final Verdict: For most drug development applications involving the ortho-nitro/chloro scaffold, the Diethyl ester (DEM-CNP) is the superior choice due to its resilience against the "Ortho-Effect" induced hydrolysis, despite the slightly more forcing conditions required for its synthesis.
References
-
World Intellectual Property Organization. (2017). Spiroindolinones as DDR1 Inhibitors. WO2017137334A1. Link
-
BenchChem. (2025).[3][6] A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Link
-
Science.gov. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. Link
-
National Institutes of Health (PMC). (2005). Malonates in Cyclocondensation Reactions. Link
-
Organic Syntheses. (1943). Malonic Acid.[1][2][3][5][7][8][9] Org. Synth. 1943, 23, 16. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Abstract: This guide provides essential safety and logistical information for the proper disposal of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and regulatory standards. By understanding the causality behind each step, laboratory personnel can ensure safe, compliant, and environmentally responsible management of this chemical waste.
Foundational Principles: Hazard Assessment & Regulatory Context
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards and the regulatory landscape governing its management. This compound is a complex molecule, and its hazard profile is determined by its constituent functional groups: a halogenated nitroaromatic ring and a malonic ester.
Synthesized Hazard Profile
A specific Safety Data Sheet (SDS) for this compound should always be the primary source of information. However, in its absence, a hazard assessment can be synthesized by examining related compounds.
-
Nitroaromatic Core (2-chloro-6-nitrophenyl): Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] The presence of a chlorine atom can further enhance toxicity. Compounds like nitrophenols may cause organ damage through prolonged or repeated exposure.[3][4]
-
Malonic Ester Group (Dimethyl malonate): While less hazardous than the core, dimethyl malonate is classified as a combustible liquid and causes serious eye irritation.[5][6][7][8][9]
Based on this analysis, this compound should be handled as a hazardous substance with probable toxic, irritant, and environmentally harmful properties.
The Regulatory Mandate: EPA and OSHA
In the United States, the disposal of chemical waste is strictly regulated to protect human health and the environment.[10]
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous materials.[10][11] As a generator of this waste, your laboratory is the first link in this chain and is responsible for its proper identification, management, and documented disposal.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120), ensure worker safety.[13][14][15][16] This includes mandating clear communication of hazards, proper training, and established emergency plans.[13][17]
Pre-Disposal Operations: The Critical "Why" of Waste Segregation
Before a single drop of waste is collected, a clear plan for segregation is paramount. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the formation of even more hazardous substances.
The Causality of Segregation: this compound belongs to several chemical classes: halogenated organics, nitro compounds, and esters.[18] Each class has known incompatibilities. For instance:
-
Halogenated Organics: Can react with alkali metals.[18]
-
Nitro Compounds: Can be incompatible with strong bases, acids, and reducing agents, and may be explosive under certain conditions.[19][20]
-
Esters: Can react with strong acids and bases.[18]
Therefore, this waste stream must not be mixed with:
-
Strong acids or bases.
-
Strong oxidizing or reducing agents.
-
Reactive metals (e.g., powdered aluminum).
-
Other reactive waste streams, particularly those containing azides or cyanides.[21][22]
Segregating this waste into a dedicated, clearly labeled container prevents dangerous reactions and ensures it can be disposed of by the most appropriate and safest method.
Standard Operating Protocol: Disposal of this compound
This protocol provides a step-by-step methodology for safe handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the potential hazards of skin/eye contact and inhalation.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3][23]
-
Eye/Face Protection: Use safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[2][3][23]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a respirator with suitable cartridges as a backup to engineering controls.[23] Work should ideally be performed in a chemical fume hood.
Step 2: Waste Characterization and Collection
All waste containing this compound must be treated as hazardous.
-
Pure Compound/Residues: Collect any solid residues or unadulterated liquid in its original container or a dedicated, compatible waste container.
-
Contaminated Materials: Items such as pipette tips, gloves, and absorbent pads that are contaminated with this chemical must also be collected as hazardous waste. Do not dispose of these items in regular trash.
-
Solvent Mixtures: If the compound is in a solvent, the entire solution is considered hazardous waste. The solvent itself may have additional hazards (e.g., flammability) that must be accounted for on the waste label.
Step 3: Containerization and Labeling
Proper containment and communication are legally required and essential for safety.
-
Select a Compatible Container: Use a chemically resistant container (e.g., borosilicate glass or polyethylene for many organic solvents) with a secure, tight-fitting lid.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
Step 4: Storage and Disposal
-
Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel, away from drains, and in secondary containment to prevent spills.
-
Professional Disposal: This chemical waste is not suitable for drain or trash disposal.[6] It must be disposed of through a licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration to ensure complete destruction of the compound, which is the preferred method for many toxic organic chemicals.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and transport of the waste. They will manage the manifest system that tracks the waste from your lab to its final disposal location, completing the "cradle-to-grave" cycle.[24]
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and contaminated soil into a suitable, sealable container for disposal as hazardous waste.[2]
-
Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[3][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Data and Workflow Visualization
Table 1: Synthesized Hazard Profile and Regulatory Information
| Parameter | Description | Source/Justification |
| Probable GHS Signal Word | Warning | Based on irritation and potential toxicity of constituents.[8][25] |
| Probable Hazard Statements | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H373: May cause damage to organs through prolonged or repeated exposure. | Inferred from nitrophenol and dimethyl malonate SDS.[3][8][9] |
| Probable Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant. | Standard precautions for toxic and irritant chemicals.[3][25] |
| US Regulatory Framework | EPA RCRA, 40 CFR Parts 260-273 | Governs hazardous waste identification, generation, and disposal.[11] |
| US Worker Safety Framework | OSHA, 29 CFR 1910.1200 & 1910.120 | Hazard Communication and HAZWOPER standards.[14] |
Diagram 1: Disposal Workflow
This diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow Diagram
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024). Axonator.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
